4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCHINCJTRAFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351307 | |
| Record name | 4-(Imidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139705-74-1 | |
| Record name | 4-(Imidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{imidazo[1,2-a]pyridin-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-(Imidazo[1,2-a]pyridin-2-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the Role of the 2-(4-Aminophenyl) Substituent
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that holds a "privileged" status in medicinal chemistry.[1][2][3] This nitrogen-fused bicyclic system is a key structural component in numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing potent and selective modulators of biological targets. Marketed drugs such as zolpidem, alpidem, and zolimidine feature this core, underscoring its clinical significance.[3][4]
This guide focuses on a specific, high-value derivative: 4-(Imidazo[1,2-a]pyridin-2-yl)aniline (also known as 2-(4-aminophenyl)imidazo[1,2-a]pyridine). The introduction of an aniline group at the 2-position of the imidazo[1,2-a]pyridine ring provides a crucial vector for further chemical modification. The primary amine serves as a versatile synthetic handle for constructing libraries of more complex molecules through reactions such as amidation, sulfonylation, and reductive amination. This strategic placement of a reactive functional group on a biologically active scaffold makes this compound a critical intermediate and building block in modern drug discovery programs.[6]
This document provides a comprehensive overview of the known chemical properties, synthetic routes, and therapeutic applications of this important molecule, offering field-proven insights for researchers in organic synthesis and drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Core Chemical Attributes
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 139705-74-1 | [7] |
| Molecular Formula | C₁₃H₁₁N₃ | [7] |
| Molecular Weight | 209.25 g/mol | [7] |
| Appearance | Pale yellow powder | [7] |
| Melting Point | ~230 °C (with decomposition) | [7] |
| IUPAC Name | This compound | [7] |
| SMILES | Nc1ccc(cc1)c2cn3ccccc3n2 | [7] |
| InChI Key | FPCHINCJTRAFAK-UHFFFAOYSA-N | [7] |
Solubility Profile
While quantitative solubility data is not extensively published, based on its chemical structure (a combination of a polar aniline head and a larger, more aromatic imidazopyridine core), this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol. For biological assays, it is typically dissolved in DMSO to create a stock solution.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the imidazo[1,2-a]pyridine core and the 4-aminophenyl substituent. The protons on the pyridine ring will appear as a set of coupled multiplets in the aromatic region (typically δ 6.5-8.5 ppm). A key singlet for the C3-H of the imidazole ring would be expected around δ 7.5-8.0 ppm. The aminophenyl group will show two doublets in a characteristic AA'BB' system, and a broad singlet for the -NH₂ protons which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would display 13 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of the fused heterocyclic system and the aniline ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine (typically a doublet around 3300-3500 cm⁻¹). Aromatic C-H stretching would appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations would be observed in the 1400-1650 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 209.25).
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a two-step sequence involving the construction of the imidazo[1,2-a]pyridine core followed by the reduction of a nitro group.
Synthetic Pathway Overview
The most common and reliable method for constructing the 2-arylimidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine and an α-haloketone.[9]
References
- 1. rsc.org [rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline, a key heterocyclic scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its prevalence in a wide array of therapeutic agents, demonstrating activities ranging from anticancer to antiviral.[1][2] This guide will delve into the practical and theoretical aspects of its synthesis, primarily focusing on the highly efficient Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[3][4] Furthermore, it will detail the essential analytical techniques for the unambiguous structural elucidation and purity assessment of the final compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of this important molecular entity.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that has garnered significant attention in the field of medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) feature this core structure, highlighting its clinical relevance.[5] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscores the importance of efficient synthetic routes to access diverse analogues.[1][2][6] this compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potent kinase inhibitors for cancer therapy.[7][8][9]
Synthesis of this compound via the Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3-CR) for the synthesis of substituted imidazo[1,2-a]-heterocycles.[3][4] This methodology offers significant advantages over traditional multi-step syntheses, including operational simplicity, high atom economy, and the ability to generate molecular diversity rapidly. The GBB reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide.
Mechanistic Rationale
The reaction proceeds through a series of well-defined steps. Initially, the aminopyridine reacts with the aldehyde to form a Schiff base (iminium ion) intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization and subsequent tautomerization to yield the final imidazo[1,2-a]pyridine product. The choice of catalyst, often a Lewis or Brønsted acid, is crucial for promoting the formation of the iminium ion and facilitating the cyclization process.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the successful formation of the product can be readily monitored and confirmed.
Materials:
-
2-Aminopyridine
-
4-Nitrobenzaldehyde
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃) or a similar Lewis acid catalyst
-
Methanol (anhydrous)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 2-(4-nitrophenyl)imidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add a catalytic amount of Sc(OTf)₃ (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add tert-butyl isocyanide (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(4-nitrophenyl)imidazo[1,2-a]pyridine.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-(4-nitrophenyl)imidazo[1,2-a]pyridine in a mixture of ethanol and water.
-
Add an excess of sodium hydrosulfite (Na₂S₂O₄) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Comprehensive Characterization
Unambiguous characterization of the synthesized this compound is paramount to ensure its identity, purity, and suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed fingerprint of the molecular structure.
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| 8.45 (d, 1H) | 145.8 |
| 7.80 (s, 1H) | 145.2 |
| 7.55 (d, 1H) | 138.1 |
| 7.45 (d, 2H) | 128.9 |
| 7.15 (t, 1H) | 125.4 |
| 6.80 (t, 1H) | 123.0 |
| 6.65 (d, 2H) | 117.5 |
| 5.20 (s, 2H, -NH₂) | 114.2 |
| 112.8 | |
| 107.9 |
Note: The spectral data presented here are representative and may vary slightly depending on the solvent and instrument used.[10][11][12]
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming the structure. For this compound (C₁₃H₁₁N₃), the expected molecular ion peak [M+H]⁺ would be observed at m/z 210.10.[13][14][15]
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | A suitable gradient from 5% to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Purity | The purity of the final compound should be ≥95%.[15][16][17][18][19] |
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization of the final product.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The utilization of the Groebke-Blackburn-Bienaymé reaction offers an efficient and robust route to this valuable synthetic intermediate. The outlined characterization protocol, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final compound. By adhering to the principles of scientific integrity and causality described herein, researchers can confidently prepare and validate this key building block for its diverse applications in drug discovery and development.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 13. chemmethod.com [chemmethod.com]
- 14. chemmethod.com [chemmethod.com]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-(Imidazo[1,2-a]pyrid-2-yl)aniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 17. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. ptfarm.pl [ptfarm.pl]
A Technical Guide to the Crystal Structure of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives functionalized with a 4-aniline group, in particular, have garnered significant attention for their diverse biological activities, including anticancer and kinase inhibition properties.[3][4] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and optimizing physicochemical properties. This guide provides an in-depth analysis of the crystal structure of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline derivatives, synthesizing crystallographic data with practical insights into synthesis, crystallization, and structural analysis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The fused bicyclic system of imidazo[1,2-a]pyridine is a cornerstone in the development of pharmaceuticals. Marketed drugs like Zolpidem and Alpidem feature this core, highlighting its acceptance and versatility in targeting the central nervous system.[2] The scaffold's rigid, planar nature and its capacity for diverse substitutions make it an ideal platform for creating potent and selective inhibitors for various biological targets.[2][3][5]
The addition of a 4-aniline moiety at the 2-position introduces a critical pharmacophoric element. The aniline nitrogen can act as a hydrogen bond donor, while the phenyl ring can engage in various non-covalent interactions, crucial for molecular recognition at a receptor's active site. The structural interplay between the imidazo[1,2-a]pyridine core and the aniline substituent dictates the molecule's overall conformation and its subsequent interaction with biological macromolecules. X-ray crystallography provides the definitive map of this interplay, revealing atomic-level details of molecular geometry and intermolecular packing.[6][7]
Synthesis and Crystallization Strategies
General Synthesis Routes
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, often involving the condensation of a 2-aminopyridine with an α-haloketone.[8] More contemporary methods include copper-catalyzed aerobic oxidative reactions and multi-component reactions (MCRs) that offer efficiency and functional group tolerance.[9][10]
Obtaining Diffraction-Quality Crystals
The production of a single crystal suitable for X-ray diffraction is often the most challenging step.[6] For small organic molecules like imidazo[1,2-a]pyridine derivatives, success hinges on purity, solvent selection, and patience.
Causality in Crystallization:
-
Purity: Impurities disrupt the ordered lattice formation, leading to amorphous solids or poorly diffracting crystals. High purity (>98%) is a prerequisite.
-
Solvent Choice: The ideal solvent is one in which the compound is moderately soluble.[11] If solubility is too high, the solution remains unsaturated; if too low, the compound precipitates rapidly as a powder. A solvent system that allows for slow approach to supersaturation is optimal.
-
Time and Temperature: Crystal growth is a kinetic process. Slow solvent evaporation or gradual cooling of a saturated solution minimizes the number of nucleation sites, allowing larger, higher-quality crystals to form.[11] Mechanical disturbances should be avoided.[11]
Common Crystallization Techniques:
-
Slow Evaporation: A solution that is saturated or near-saturated is filtered into a clean vial and loosely covered. The solvent evaporates slowly over days or weeks, gradually increasing the concentration and inducing crystallization.[11]
-
Vapor Diffusion (Liquid-Liquid): A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[11]
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator.
Deconstructing the Crystal Structure: Case Studies
The Cambridge Crystallographic Data Centre (CCDC) serves as the world's repository for small-molecule crystal structures and is an invaluable resource.[12][13][14] Analysis of deposited structures for imidazo[1,2-a]pyridine derivatives reveals key structural motifs. Let's examine the common features based on published data.[15][16]
Molecular Conformation
A recurring feature in these structures is the dihedral angle between the planar imidazo[1,2-a]pyridine ring system and the attached phenyl ring of the aniline moiety. This angle is typically non-zero, indicating a twisted conformation. For instance, in N-tert-butyl-2-(4-methoxyphenyl)-5-methyl-imidazo[1,2-a]pyridin-3-amine, this angle is reported as 26.69 (9)°.[15][16] This twist is a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance between the rings.
Supramolecular Assembly: The Role of Non-Covalent Interactions
The way individual molecules pack together in the crystal lattice is governed by a network of intermolecular interactions. For aniline-substituted imidazo[1,2-a]pyridines, hydrogen bonds are often the primary drivers of the supramolecular architecture.
-
N-H···N Hydrogen Bonds: A classic and robust interaction is observed where the amine (N-H) group of one molecule donates a hydrogen bond to the nitrogen atom of the pyridine or imidazole ring of a neighboring molecule. This interaction frequently leads to the formation of one-dimensional chains or tapes running through the crystal.[15][16]
-
C-H···π Interactions: Weaker C-H bonds, particularly those on the aromatic rings, can act as donors to the electron-rich π-systems of adjacent rings. These interactions help to link the primary hydrogen-bonded chains into two-dimensional layers or three-dimensional networks.[15][16]
-
π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine core can stack on top of each other. Often, this stacking is "offset" or "slipped," where the rings are not perfectly eclipsed. This arrangement maximizes attractive forces while minimizing repulsion. Inter-centroid distances for such interactions are typically in the range of 3.5 to 3.8 Å.[15]
Tabulated Crystallographic Data
The following table summarizes representative crystallographic data for two N-tert-butyl-substituted imidazo[1,2-a]pyridine derivatives, illustrating the impact of a minor chemical modification on the crystal packing.
| Parameter | Compound (I) | Compound (II) |
| Formula | C₁₉H₂₃N₃O | C₁₉H₂₄N₄ |
| System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 11.2311 (5) | 10.1583 (5) |
| b (Å) | 11.1394 (5) | 18.0679 (10) |
| c (Å) | 14.1923 (6) | 10.3341 (5) |
| β (°) | 104.532 (2) | 107.561 (2) |
| V (ų) | 1716.35 (13) | 1807.12 (16) |
| Primary Interaction | N-H···N | N-H···N |
| Secondary Interaction | C-H···π | C-H···π, π-π stacking |
| Data sourced from Dhanalakshmi G, et al. (2018).[15] |
The change from a methoxy group (I) to a dimethylamino group (II) alters the unit cell dimensions and enables an additional offset π-π stacking interaction, demonstrating how subtle electronic changes can influence the entire crystal architecture.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction
This section provides a validated, step-by-step workflow for determining the crystal structure of a novel this compound derivative.
Step-by-Step Methodology
-
Crystal Selection and Mounting:
-
Action: Under a polarized light microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks or defects.[6][7]
-
Causality: A high-quality single crystal will diffract X-rays coherently, producing a sharp, well-resolved diffraction pattern. Imperfections lead to broadened or multiple spots, complicating structure solution.
-
Procedure: Carefully pick up the crystal using a cryo-loop or a glass fiber coated with a minimal amount of paratone oil or inert grease. Mount it on a goniometer head.
-
-
Data Collection:
-
Action: Place the mounted crystal on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is a critical self-validating step.
-
Causality: Cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots at higher angles and a more precise final structure. It also protects sensitive samples from potential radiation damage.
-
Procedure: An initial set of frames is collected to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is devised to measure the intensities and positions of thousands of unique reflections by rotating the crystal in the X-ray beam.[17]
-
-
Data Reduction and Structure Solution:
-
Action: Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l, I, σ(I)). Apply corrections for factors like Lorentz-polarization effects and absorption.
-
Causality: These corrections convert the raw measured intensities into structure factor amplitudes (|F|²), which are directly related to the electron density distribution in the unit cell.
-
Procedure: Use specialized software (e.g., SHELX, Olex2) to solve the "phase problem." For small molecules, direct methods are typically successful in generating an initial electron density map that reveals the positions of most non-hydrogen atoms.[7][17]
-
-
Structure Refinement:
-
Action: Build a molecular model into the initial electron density map and refine it against the experimental data using a least-squares algorithm.
-
Causality: Refinement optimizes the atomic coordinates, bond lengths, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed pattern.
-
Procedure: Initially, refine atoms isotropically, then anisotropically. Locate hydrogen atoms from the difference Fourier map and refine their positions. The quality of the final model is assessed by R-factors (R1, wR2), which should be as low as possible (typically < 0.05 for R1 for a good structure).
-
-
Validation and Deposition:
-
Action: Validate the final structure using tools like checkCIF. Create a Crystallographic Information File (CIF).
-
Causality: Validation checks for geometric inconsistencies, potential missed symmetry, and overall model quality, ensuring the trustworthiness of the structure.
-
Procedure: Deposit the CIF and structure factor data with the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, making the data publicly available for other researchers.
-
Conclusion
The crystal structure of this compound derivatives is a rich field of study, providing critical insights for drug development. The interplay of molecular conformation and a network of non-covalent interactions, primarily N-H···N hydrogen bonds and π-stacking, dictates the solid-state architecture. A systematic approach to synthesis, crystallization, and single-crystal X-ray diffraction allows for the precise determination of these structures. This atomic-level understanding is indispensable for elucidating structure-activity relationships and designing next-generation therapeutics based on this versatile chemical scaffold.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Search - Access Structures [ccdc.cam.ac.uk]
- 14. Databases by developer Cambridge Crystallographic Data Centre (CCDC). IRIC database [en.iric.imet-db.ru]
- 15. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2- a]pyridine derivatives: N- tert-butyl-2-(4-meth-oxy-phen-yl)-5-methyl-imidazo[1,2- a]pyridin-3-amine and N- tert-butyl-2-[4-(di-methyl-amino)-phen-yl]imidazo[1,2- a]pyridin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar conformation allow for diverse interactions with a multitude of biological targets, making it a versatile scaffold for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a wide range of cancer cell lines, including those of the breast, lung, liver, and melanoma.[2][3][4] Their multifaceted mechanisms of action often involve the modulation of critical signaling pathways implicated in tumorigenesis and cell proliferation.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A predominant mechanism underlying the anticancer effects of many imidazo[1,2-a]pyridine compounds is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2][5][6] This pathway is frequently hyperactivated in various cancers, promoting cell growth, survival, and proliferation.
Several studies have reported that novel imidazo[1,2-a]pyridine derivatives can effectively suppress the phosphorylation of Akt and its downstream target mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[2][6] For instance, certain derivatives have shown potent inhibitory effects on the PI3Kα isoform, with IC50 values in the nanomolar range.[7] This inhibition of the PI3K/Akt pathway often correlates with an increase in the expression of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives
Introduction
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic heterocycle, represents a "privileged" structure in modern chemistry. Its derivatives are not only cornerstones in a variety of pharmaceutical agents, including Zolpidem and Alpidem, but they also possess a rich set of photophysical properties that make them exceptional candidates for advanced materials and biomedical applications.[1][2][3] The inherent π-conjugated system of the imidazo[1,2-a]pyridine core gives rise to intrinsic fluorescence, a characteristic that is highly tunable through synthetic modification.[1][4] This versatility has propelled their use as fluorescent probes for biological imaging, chemosensors for ion detection, and emitters in organic light-emitting diodes (OLEDs).[1][2][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the photophysical properties of imidazo[1,2-a]pyridine derivatives. Moving beyond a simple catalogue of facts, we will delve into the fundamental structure-property relationships that govern their optical behavior, provide detailed, field-tested protocols for their characterization, and explore the advanced photophysical phenomena that can be harnessed for specific applications.
Part 1: The Structural Basis of Photophysical Properties
The fluorescence of imidazo[1,2-a]pyridine derivatives originates from their rigid, π-conjugated bicyclic structure.[1] The electronic transitions within this system, typically π-π*, are responsible for both the absorption of ultraviolet light and the subsequent emission of photons, usually in the blue-violet region of the spectrum.[1][2] The true power of this scaffold lies in its susceptibility to synthetic modification, which allows for precise tuning of its photophysical characteristics.
Causality of Substituent Effects
The choice and position of substituents on the imidazo[1,2-a]pyridine ring are the primary tools for modulating its optical properties. The underlying principle is the perturbation of the electronic distribution in the ground and excited states.
-
Extension of π-Conjugation: Attaching aryl groups, such as phenyl or naphthyl, at the C2-position extends the π-conjugated system. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The direct consequence is a bathochromic (red) shift in both absorption and emission spectra. Furthermore, this extension often increases the transition dipole moment, leading to higher molar absorptivity and, frequently, an enhanced fluorescence quantum yield.[1][7]
-
Intramolecular Charge Transfer (ICT): The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can induce an intramolecular charge transfer upon photoexcitation. In a typical D-π-A (Donor-π-Acceptor) system, the EDG (e.g., -N(CH₃)₂, -OCH₃, -NH₂) pushes electron density through the π-system to the EWG (e.g., -CN, -NO₂).[1][7] This ICT state is more polar than the ground state, leading to several key effects:
-
Large Stokes Shifts: The significant change in dipole moment between the ground and excited states results in a pronounced separation between the absorption and emission maxima.
-
Solvatochromism: The energy of the polar ICT excited state is stabilized by polar solvents, resulting in a red-shift of the emission wavelength as solvent polarity increases.
-
Enhanced Brightness: EDGs, in particular, are known to improve luminescence performance by increasing the electron density of the fluorophore.[1] Conversely, strong EWGs like the nitro group (-NO₂) often quench fluorescence entirely by promoting non-radiative decay pathways.[8]
-
-
Specific Functional Groups: The introduction of a hydroxymethyl group has been shown to act as a fluorescence enhancer in many cases.[8][9][10] A particularly interesting phenomenon arises with an ortho-hydroxyphenyl substituent at C2. These derivatives can undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that results in an exceptionally large Stokes shift, which is highly advantageous for fluorescence imaging applications.[1][11]
Diagram: Modulation of Imidazo[1,2-a]pyridine Photophysics
Caption: Key substitution points on the imidazo[1,2-a]pyridine core and their resulting photophysical effects.
Part 2: Characterization of Photophysical Properties: A Methodological Guide
Accurate and reproducible characterization is paramount to understanding and applying any fluorophore. This section provides self-validating protocols for measuring the key photophysical parameters of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Overview
The characterization of a novel derivative follows a logical progression from basic spectral acquisition to the determination of key performance metrics.
Diagram: Characterization Workflow
Caption: Standard experimental workflow for characterizing a new fluorescent derivative.
Steady-State Spectroscopy
-
Causality & Principle: This experiment measures the wavelengths of light a molecule absorbs. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the solute and the path length of the light. This allows for the determination of the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific wavelength (λ_abs_max), which is a critical parameter for overall brightness.[12]
-
Methodology:
-
Preparation: Prepare a stock solution of the purified imidazo[1,2-a]pyridine derivative (e.g., 1 mM in spectroscopic grade DMSO or ethanol).
-
Working Solution: Dilute the stock solution in the solvent of interest (e.g., dichloromethane, acetonitrile, THF) to a final concentration that gives a maximum absorbance between 0.1 and 1.0. A typical starting concentration is 10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette (1 cm path length) with the pure solvent to serve as a blank. Fill a second cuvette with the sample solution.
-
Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm). The peak of the longest-wavelength absorption band is recorded as λ_abs_max.
-
-
Causality & Principle: This technique measures the spectrum of light emitted by a molecule after it has absorbed light. The difference in wavelength between the absorption maximum (λ_abs_max) and the emission maximum (λ_em_max) is the Stokes Shift.[12] A large Stokes shift is highly desirable as it simplifies the optical setup required to separate the excitation light from the emitted fluorescence.
-
Methodology:
-
Sample Preparation: Use the same solution prepared for the UV-Vis measurement (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation: Set the excitation wavelength to the λ_abs_max determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-infrared (e.g., if λ_exc = 370 nm, scan from 380 nm to 700 nm). The peak of this spectrum is the λ_em_max.
-
Excitation Scan (Validation): To confirm the absorbing species is the emitting species, set the emission monochromator to λ_em_max and scan the excitation wavelengths. The resulting excitation spectrum should be superimposable on the absorption spectrum.
-
Determination of Key Photophysical Parameters
-
Causality & Principle: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[12] An absolute measurement is complex, requiring an integrating sphere. Therefore, the relative method, which compares the sample's fluorescence to a well-characterized standard of known quantum yield, is the universal standard in the field for its accuracy and accessibility.[1]
-
Methodology:
-
Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample. For imidazo[1,2-a]pyridines emitting in the blue-violet region, phenanthrene in ethanol (Φ_F = 0.125) or quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) are common choices.[1]
-
Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Adjust their concentrations so that their absorbances at the chosen excitation wavelength are in the range of 0.01 to 0.1, and ensure the absorbance of the sample is matched to that of the standard.
-
Fluorescence Spectra: Record the fluorescence emission spectrum for both the sample and the standard solution under identical instrument settings (excitation wavelength, slit widths).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculation: Apply the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
-
-
Causality & Principle: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[13] High photostability is critical for applications requiring prolonged or intense illumination, such as live-cell imaging or single-molecule spectroscopy. This protocol provides a straightforward method to compare the relative photostability of different derivatives.
-
Methodology:
-
Sample Preparation: Prepare a solution of the derivative (e.g., 1 µM) in a suitable solvent (e.g., PBS for biological applications) in a quartz cuvette.
-
Instrumentation: Place the cuvette in the sample holder of a spectrofluorometer.
-
Continuous Irradiation: Set the excitation wavelength to λ_abs_max and open the excitation shutter to continuously illuminate the sample.
-
Time-Lapse Measurement: Record the fluorescence intensity at λ_em_max at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of decay is an indicator of the photostability. A slower decay signifies higher photostability.
-
Part 3: Advanced Photophysical Phenomena
Excited-State Intramolecular Proton Transfer (ESIPT)
Certain imidazo[1,2-a]pyridine derivatives, specifically those bearing a 2-(2'-hydroxyphenyl) group, exhibit a phenomenon known as ESIPT.[1][11] Upon photoexcitation, a proton is rapidly transferred from the phenolic hydroxyl group to the nitrogen atom of the imidazole ring. This creates a new, transient keto-tautomer species in the excited state, which is responsible for the fluorescence emission. When this species relaxes to the ground state, the proton is transferred back, reforming the original enol-isomer.
The critical significance of this process is that the emission occurs from a different molecular structure (the keto form) than the one that absorbed the light (the enol form). The keto form has a much lower energy level, resulting in an exceptionally large Stokes shift, often exceeding 100-200 nm.[11] This massive separation between excitation and emission is highly beneficial for minimizing background signal and crosstalk in fluorescence imaging and sensing applications.
Diagram: ESIPT Mechanism in HPIP Derivatives
Caption: The four-level photocycle of an ESIPT-capable fluorophore, leading to a large Stokes shift.
Part 4: Data Synthesis and Application-Oriented Insights
The true value of photophysical characterization lies in its ability to guide the rational design of molecules for specific applications. The following table summarizes representative data for imidazo[1,2-a]pyridine derivatives, illustrating the principles discussed.
Table: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound/Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| Parent Core (1) | Ethanol | ~330 | 370.5 | 40.5 | 0.57 | [7] |
| 2-Phenyl (5) | Ethanol | ~335 | 374 | 39 | 0.78 | [7] |
| 7-Methyl-2-phenyl (12) | Ethanol | ~340 | 381 | 41 | 0.61 | [7] |
| 2-(4-Aminophenyl) (7) | Ethanol | ~370 | 445 | 75 | 0.86 | [7] |
| 2-(4-Dimethylaminophenyl) (8) | Ethanol | ~380 | 446 | 66 | 0.93 | [7] |
| Derivative 5d | CH₂Cl₂ | 405 | 485 | 80 | 0.61 | [1] |
Note: Compound numbers are from the cited references. Data is illustrative of trends.
Designing for Purpose
-
For Biological Imaging: The ideal probe requires high photostability, a large Stokes shift to minimize self-absorption and autofluorescence background, and a high quantum yield for brightness.[1] As seen with compound 7 and 8 , adding a strong electron-donating amino group at the para-position of a C2-phenyl ring dramatically increases the Stokes shift and quantum yield, making these excellent scaffolds for bio-probes.[7] Harnessing ESIPT is an even more powerful strategy to achieve massive Stokes shifts.
-
For Optoelectronics (OLEDs): Key requirements include high quantum yield in the solid state and emission in the desired color range (typically blue for host materials).[1][2] Many imidazo[1,2-a]pyridines show strong blue emission, and research into derivatives that resist aggregation-caused quenching in the solid state is a primary focus for material science applications.[1]
-
For Chemical Sensing: The design of a sensor relies on modulating the fluorescence output in response to an analyte. This can be achieved by attaching a receptor unit to the fluorophore. Binding of the target analyte (e.g., a metal ion like Fe³⁺ or Hg²⁺) can either "turn on" or "turn off" the fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).[5][14][15] The high sensitivity of the imidazo[1,2-a]pyridine core's fluorescence to its electronic environment makes it an excellent platform for such sensors.
Conclusion
Imidazo[1,2-a]pyridine derivatives are a remarkably versatile class of fluorophores. Their photophysical properties are not static but are intricately linked to their molecular structure in a predictable manner. By understanding the causal relationships between chemical substitution and the resulting optical behavior—be it through extending π-conjugation, inducing intramolecular charge transfer, or enabling advanced phenomena like ESIPT—scientists can rationally design and synthesize novel molecules tailored for specific, high-performance applications. The robust methodologies detailed in this guide provide the framework for accurately characterizing these properties, ensuring that the full potential of this "privileged" scaffold can be realized across the fields of drug discovery, materials science, and biomedical research.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 7. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 8. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. chempep.com [chempep.com]
- 13. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating Chemical Identities: A Technical Guide to CAS 139705-74-1 and the Realm of Bioactive Chalcones
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of chemical research and drug discovery, precise identification of molecular entities is paramount. This guide addresses the compound associated with CAS number 139705-74-1, clarifying its identity as 2-(4-Aminophenyl)imidazo[1,2-a]pyridine . While the initial query suggested a potential interest in chalcone derivatives, this document will first provide a comprehensive technical overview of the verified compound linked to the provided CAS number. Subsequently, this guide will offer a concise exploration of a representative chalcone, acknowledging the scientific community's profound interest in this class of molecules for similar research applications.
Part 1: Unveiling CAS 139705-74-1: 2-(4-Aminophenyl)imidazo[1,2-a]pyridine
The compound registered under CAS number 139705-74-1 is definitively identified as 2-(4-Aminophenyl)imidazo[1,2-a]pyridine.[1][2][3] This heterocyclic amine belongs to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds.[4][5][6][7]
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is critical for its application in research and development. The key properties of 2-(4-Aminophenyl)imidazo[1,2-a]pyridine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃ | [2] |
| Molecular Weight | 209.25 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 203.0 to 207.0 °C | |
| Purity | >95.0% (GC) |
Synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyridine
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methodologies, often involving the condensation of 2-aminopyridines with α-haloketones or other suitable reagents. A general and efficient modern approach involves a one-pot, three-component reaction.[8]
This protocol outlines a general method for synthesizing imidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyridine.[8]
Materials:
-
2-Aminopyridine
-
4-Nitrobenzaldehyde (as a precursor to the aminophenyl group)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A suitable catalyst (e.g., Iodine)
-
Ethanol (as solvent)
-
Palladium on carbon (Pd/C) for reduction step
-
Hydrazine hydrate
Procedure:
-
Condensation and Cycloaddition:
-
In a round-bottom flask, dissolve 2-aminopyridine and 4-nitrobenzaldehyde in ethanol.
-
Add tert-butyl isocyanide to the mixture.
-
Introduce a catalytic amount of iodine and stir the reaction at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product, 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Reduction of the Nitro Group:
-
Dissolve the synthesized 2-(4-nitrophenyl)imidazo[1,2-a]pyridine in a suitable solvent.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Introduce hydrazine hydrate to the reaction mixture.
-
Reflux the solution until the reduction is complete (monitored by TLC).
-
After cooling, filter the catalyst and concentrate the solvent to obtain 2-(4-Aminophenyl)imidazo[1,2-a]pyridine.
-
Causality: The use of a one-pot, three-component reaction is advantageous due to its efficiency and atom economy. The initial condensation forms an imine in situ, which then undergoes a [4+1] cycloaddition with the isocyanide, catalyzed by iodine, to form the imidazo[1,2-a]pyridine ring. The subsequent reduction of the nitro group to an amine is a standard and reliable transformation.
Caption: Synthetic workflow for 2-(4-Aminophenyl)imidazo[1,2-a]pyridine.
Biological Activity and Mechanism of Action
Imidazo[1,2-a]pyridines are a class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[4][5][7] Derivatives of 2-phenylimidazo[1,2-a]pyridine, such as the compound , have shown particular promise.
Anticancer Activity: Several studies have demonstrated the anti-proliferative effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.[9] For instance, 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, a closely related analog, has shown potent activity against Hep-2, HepG2, MCF-7, and A375 cell lines, with IC₅₀ values comparable to the standard drug Doxorubicin.[9] The proposed mechanism of action for some imidazo[1,2-a]pyridines involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as tubulin polymerization.[4]
Antitubercular Activity: The imidazo[1,2-a]pyridine scaffold is also a key component of novel antitubercular agents. Some derivatives have exhibited potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5][10]
Caption: Postulated mechanism of anticancer action for some imidazopyridines.
Suppliers of 2-(4-Aminophenyl)imidazo[1,2-a]pyridine
This compound is available from several chemical suppliers for research purposes. Notable suppliers include:
-
Santa Cruz Biotechnology[2]
-
TCI Chemicals
-
US Biological Life Sciences[11]
-
Alfa Chemistry Materials[11]
Part 2: The World of Chalcones - A Brief Overview
Given the potential interest in chalcone derivatives, this section provides a concise overview of a representative member of this class, 1-(4-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one .
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[12][13] They are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
Physicochemical Properties of a Representative Chalcone
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | [14] |
| Molecular Weight | 239.27 g/mol | [14] |
| IUPAC Name | (E)-1-(4-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [14] |
| Synonyms | 4''-Amino-4-hydroxychalcone | [14] |
Synthesis of Chalcones: The Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde and a ketone.[13][15][16]
Materials:
-
4-Aminoacetophenone
-
4-Hydroxybenzaldehyde
-
Sodium hydroxide (NaOH) solution (e.g., 40%)
-
Ethanol
Procedure:
-
Dissolve 4-aminoacetophenone and 4-hydroxybenzaldehyde in ethanol in a flask.
-
Slowly add the sodium hydroxide solution to the mixture while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the chalcone.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Causality: The base (NaOH) deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol product readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Biological Significance of Chalcones
Chalcones exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[12][13][15][17] Their biological effects are often attributed to the reactivity of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins. This interaction can modulate the function of various enzymes and transcription factors involved in disease processes.
Conclusion
This technical guide has provided a detailed examination of 2-(4-Aminophenyl)imidazo[1,2-a]pyridine , the compound correctly identified by CAS number 139705-74-1 . Its physicochemical properties, synthesis, and significant biological activities, particularly in the realms of anticancer and antitubercular research, underscore its importance as a scaffold in medicinal chemistry. Furthermore, a brief exploration of the chalcone class of compounds, exemplified by 1-(4-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one , has been presented to address the broader interest in bioactive small molecules for drug development. For researchers and scientists, a clear and accurate understanding of chemical identity is the foundational step in the journey of discovery.
References
- 1. fishersci.fi [fishersci.fi]
- 2. scbt.com [scbt.com]
- 3. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-phenyl-imidazo[1,2-a]pyridine suppliers USA [americanchemicalsuppliers.com]
- 12. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | C15H13NO2 | CID 6140247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Potentiation of antibiotic activity by chalcone (E)-1-(4'-aminophenyl)-3-(furan-2-yl)-prop-2-en-1-one against gram-positive and gram-negative MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic structure, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a cornerstone in the development of a wide array of therapeutic agents due to its diverse pharmacological activities.[3][4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) feature this core structure, highlighting its clinical significance.[5] The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives, which includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties, continues to drive research into novel and efficient synthetic methodologies.[1][2][4][6]
The specific target of this guide, 4-(Imidazo[1,2-a]pyridin-2-yl)aniline, is a key intermediate for the synthesis of more complex molecules and potential drug candidates. The presence of a primary aniline group provides a versatile handle for further functionalization, enabling the exploration of a vast chemical space for drug discovery programs.[7] This document provides a detailed, one-pot protocol for its synthesis, designed for researchers and scientists in the field of drug development and organic synthesis.
The Synthetic Strategy: A Mechanistic Overview
The one-pot synthesis of this compound is typically achieved through a multi-component reaction strategy. A common and effective approach involves the reaction of a 2-aminopyridine derivative with an α-haloketone.[3][8] In this specific synthesis, a variation of this classic approach is employed, where the α-haloketone is generated in situ.
The reaction proceeds through a cascade of events, beginning with the formation of an α-bromoacetophenone derivative from a corresponding acetophenone. This is followed by a nucleophilic attack from the pyridine nitrogen of 2-aminopyridine onto the electrophilic carbon of the α-bromoacetophenone. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused imidazo[1,2-a]pyridine ring system.[9]
Several methods exist for the synthesis of the imidazo[1,2-a]pyridine core, including copper-catalyzed multicomponent reactions of 2-aminopyridine, an aldehyde, and a terminal alkyne, as well as metal-free approaches.[3][10] The choice of a one-pot procedure offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation, aligning with the principles of green chemistry.[11]
Visualizing the Reaction Pathway
Caption: A simplified workflow of the one-pot synthesis.
Detailed Experimental Protocol
This protocol outlines a reliable one-pot synthesis of this compound. The procedure is divided into two main stages: the formation of the imidazo[1,2-a]pyridine ring system with a nitro-substituent, followed by the in-situ reduction of the nitro group to the desired aniline.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 1.0 g | 10.6 | |
| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 1.75 g | 10.6 | |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.89 g | 10.6 | Handle with care, lachrymator. |
| Polyethylene Glycol (PEG-400) | H(OCH₂CH₂)nOH | ~400 | 10 mL | - | Solvent. |
| Water | H₂O | 18.02 | 5 mL | - | Co-solvent. |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 6.0 g | 26.6 | Reducing agent. |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - | Solvent for reduction. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For work-up. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
Step-by-Step Procedure
Part A: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol), 4-nitroacetophenone (1.75 g, 10.6 mmol), PEG-400 (10 mL), and water (5 mL).
-
Bromination in situ: Stir the mixture at room temperature and add N-Bromosuccinimide (NBS) (1.89 g, 10.6 mmol) portion-wise over 10 minutes. An exothermic reaction may be observed. The in-situ generation of the α-bromoacetophenone avoids the handling of the highly lachrymatory pure compound.[9]
-
Cyclization: Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the formation of a new, more polar spot indicates the formation of the imidazo[1,2-a]pyridine ring.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
Part B: In-situ Reduction to this compound
-
Addition of Reducing Agent: To the cooled reaction mixture from Part A, add ethanol (20 mL) followed by the portion-wise addition of tin(II) chloride dihydrate (6.0 g, 26.6 mmol). The addition of the reducing agent may cause a slight increase in temperature.
-
Reduction: Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reduction by TLC, observing the disappearance of the nitro-substituted product and the appearance of the more polar aniline derivative.
-
Work-up: After the reduction is complete, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (approx. 50 g).
-
Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as CO₂ gas will be evolved.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient eluent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate. The fractions containing the desired product are then combined and the solvent is evaporated to yield this compound as a solid.
Visualizing the Experimental Workflow
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 7. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds [organic-chemistry.org]
- 11. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives
Introduction: The Significance of the Imidazo[1,2-a]Pyridine Scaffold
The imidazo[1,2-a]pyridine (IMP) core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with various biological targets. Consequently, IMP derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3] Several commercially available drugs, such as Zolpidem (a sedative) and Alpidem (an anxiolytic), feature this core structure, underscoring its therapeutic importance.[2][3]
Traditional synthetic routes to these compounds often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3][4] This guide details the application of microwave-assisted organic synthesis (MAOS) as a green, efficient, and rapid alternative for the synthesis of IMPs, providing researchers with robust protocols to accelerate drug discovery and development.
The Microwave Advantage: Rationale and Mechanistic Insights
Microwave irradiation has emerged as a transformative technology in organic synthesis, offering substantial advantages over conventional heating methods.[5][6] Unlike conventional heating, which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[5][7] This phenomenon is primarily driven by two mechanisms: dipolar polarization and ionic conduction.
The key benefits of employing MAOS for IMP synthesis include:
-
Dramatically Reduced Reaction Times: Reactions that typically take several hours or even days can often be completed in a matter of minutes.[5][6]
-
Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[6][7]
-
Energy Efficiency: By heating only the reaction vessel's contents, microwave synthesis significantly reduces energy consumption compared to heating an entire oil bath.[6][8]
-
Alignment with Green Chemistry: MAOS facilitates the use of environmentally benign solvents (like water or ethanol) or even solvent-free conditions, drastically reducing chemical waste.[2][8]
This rapid and controlled heating is particularly advantageous for the multi-step cyclocondensation reactions involved in forming the IMP core, often driving reactions to completion before significant byproduct formation can occur.[9]
Synthetic Pathways and Experimental Protocols
The microwave-assisted synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several highly efficient strategies. Below are detailed protocols for the most common and effective approaches.
Pathway 1: Two-Component Cyclocondensation (The Classic Approach)
This is the most traditional and direct route, involving the reaction of a substituted 2-aminopyridine with an α-haloketone. Microwave irradiation makes this classic reaction exceptionally fast and clean, often without the need for a catalyst or solvent.[4][10]
Diagram 1: General Workflow for Two-Component Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing 4-(Imidazo[1,2-a]pyridin-2-yl)aniline in Multicomponent Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional presentation of substituents, making it an ideal platform for developing novel therapeutics. Multicomponent reactions (MCRs) have emerged as a powerful tool in drug discovery, enabling the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste.
This guide focuses on the strategic application of a key building block, This compound , in isocyanide-based MCRs, particularly the Ugi and Passerini reactions. The primary aromatic amine functionality of this molecule serves as a versatile handle for introducing molecular diversity, allowing for the generation of extensive libraries of novel compounds with potential therapeutic applications, including the development of anticancer agents.[3] We will first detail the synthesis of this essential precursor and then provide comprehensive protocols for its utilization in these powerful synthetic transformations.
Part 1: Synthesis of the Key Precursor: this compound
A reliable supply of the starting material is paramount. A robust two-step synthesis of this compound is presented below, commencing with the condensation of a 2-aminopyridine with 2-bromo-1-(4-nitrophenyl)ethan-1-one, followed by the reduction of the nitro group.
Workflow for the Synthesis of this compound
Caption: Two-step synthesis of the target aniline.
Protocol 1.1: Synthesis of 2-(4-nitrophenyl)imidazo[1,2-a]pyridine
This protocol describes the cyclocondensation reaction to form the imidazo[1,2-a]pyridine ring system.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-nitrophenyl)ethan-1-one
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in absolute ethanol, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford 2-(4-nitrophenyl)imidazo[1,2-a]pyridine as a solid.
Protocol 1.2: Synthesis of this compound
This protocol details the reduction of the nitro group to the primary amine.
Materials:
-
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Sodium hydroxide (10% aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Suspend 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise.
-
Heat the mixture to reflux and stir for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully basify with a 10% aqueous solution of sodium hydroxide to pH ~8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Part 2: Application of this compound in Multicomponent Reactions
The primary amine of this compound is a nucleophilic component that readily participates in isocyanide-based multicomponent reactions. This allows for the one-pot synthesis of complex molecules with multiple points of diversity.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[4][5]
Caption: Generalized mechanism of the Ugi reaction.
Protocol 2.1: Ugi Synthesis of a Dipeptide Mimetic Library
This protocol provides a general procedure for the synthesis of a library of compounds using this compound as the amine component.
Materials:
-
This compound
-
A diverse set of aldehydes (e.g., benzaldehyde, isobutyraldehyde)
-
A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol
-
Reaction vials with screw caps
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the chosen aldehyde (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the selected carboxylic acid (1.0 eq) to the mixture.
-
Finally, add the isocyanide (1.0 eq) and seal the vial.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold methanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography.
Expected Outcome: A library of α-acylamino amides with four points of diversity, incorporating the imidazo[1,2-a]pyridine scaffold.
| Aldehyde | Carboxylic Acid | Isocyanide | Expected Product Structure |
| Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | A complex dipeptide mimetic |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl Isocyanide | Another unique dipeptide mimetic |
The Passerini Three-Component Reaction
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[2][3] While it does not directly incorporate an amine component, the resulting products are valuable intermediates in organic synthesis.
Caption: Generalized mechanism of the Passerini reaction.
While this compound is not a direct component in the Passerini reaction, its derivatives, such as those where the amine is transformed into a carboxylic acid or an aldehyde, could be utilized. For instance, a Sandmeyer reaction on the aniline could yield a nitrile, which can be hydrolyzed to a carboxylic acid, or a diazotization followed by formylation could introduce an aldehyde group. These transformations would open up the imidazo[1,2-a]pyridine scaffold to the Passerini reaction, further expanding its synthetic utility.
Part 3: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (such as a 2-aminoazine), an aldehyde, and an isocyanide to produce substituted 3-amino-imidazo-fused heterocycles.[6] This reaction is highly efficient for the synthesis of imidazo[1,2-a]pyridines themselves.
While this compound is a product of a related synthetic pathway, it is important for researchers to be aware of the GBB reaction as a primary method for constructing the core scaffold.
Caption: Generalized mechanism of the GBB reaction.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of complex molecular architectures through multicomponent reactions. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around the imidazo[1,2-a]pyridine scaffold. The ability to rapidly generate diverse libraries of compounds using the Ugi reaction will undoubtedly accelerate the discovery of new drug candidates. Further functionalization of the imidazo[1,2-a]pyridine core and the aniline moiety will continue to provide new avenues for innovation in medicinal chemistry.
References
- 1. [PDF] Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction | Semantic Scholar [semanticscholar.org]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini Reaction [organic-chemistry.org]
- 4. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. DSpace [open.bu.edu]
Application Notes and Protocols for 4-(Imidazo[1,2-a]pyridin-2-yl)aniline as a Fluorescent Probe for Ferric Ions (Fe³⁺)
Authored by: A Senior Application Scientist
Disclaimer: This document provides a detailed, exemplary protocol for the application of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline as a fluorescent probe. The methodologies and expected outcomes are based on established principles for structurally similar imidazopyridine-based fluorescent sensors. Researchers should consider this a foundational guide and perform their own experimental validation and optimization for this specific compound.
Introduction: The Promise of Imidazopyridines in Metal Ion Sensing
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, owing to its unique photophysical properties.[1][2] Its rigid, planar structure and electron-rich nitrogen atoms make it an excellent candidate for the development of fluorescent probes.[3] The inherent fluorescence of this scaffold can be modulated by the introduction of various functional groups, allowing for the design of sensors for specific analytes, including metal ions.[4]
This compound combines the fluorescent imidazopyridine core with an aniline moiety. The amino group of the aniline can act as a recognition site for metal ions, and its electron-donating nature can influence the photophysical properties of the entire molecule. This application note details a protocol for the use of this compound as a selective "turn-off" fluorescent probe for the detection of ferric ions (Fe³⁺).
Principle of Detection: A "Turn-Off" Fluorescent Response to Fe³⁺
The proposed sensing mechanism is based on the principle of fluorescence quenching upon complexation with Fe³⁺. This compound is expected to exhibit native fluorescence in a suitable solvent. The nitrogen atoms in the imidazopyridine ring and the aniline group can act as binding sites for metal ions.
Upon the introduction of Fe³⁺, a coordination complex is formed between the probe and the metal ion. This complexation is hypothesized to induce fluorescence quenching through a photoinduced electron transfer (PET) mechanism. The paramagnetic nature of Fe³⁺ can also contribute to the quenching effect.[3] This results in a "turn-off" response, where the fluorescence intensity of the solution decreases in a concentration-dependent manner with the addition of Fe³⁺.
Figure 1: Proposed mechanism of fluorescence quenching.
Materials and Reagents
-
Probe: this compound (Purity ≥ 95%)[5]
-
Solvent: Acetonitrile (ACN) or a mixture of ACN and water (e.g., 1:9, v/v)[3]
-
Metal Salts: FeCl₃, FeCl₂, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, CaCl₂, MgCl₂, NaCl, KCl (as perchlorate or chloride salts)
-
Buffer (optional): HEPES or other suitable buffer for pH control
-
Instrumentation:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Standard laboratory glassware
-
Experimental Protocols
Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in ACN to prepare a 1 mM stock solution. Store this solution in a dark, airtight container to prevent photodegradation and evaporation.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt by dissolving the appropriate amount in deionized water or the chosen solvent mixture.
Protocol 1: Fluorescence Titration for Fe³⁺ Detection
This protocol determines the probe's response to varying concentrations of Fe³⁺.
Figure 2: Workflow for fluorescence titration.
Step-by-Step Procedure:
-
Dilute the 1 mM probe stock solution to a working concentration (e.g., 10 µM) in the chosen solvent system (e.g., ACN/H₂O, 1:9, v/v).
-
Transfer 2 mL of the diluted probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution. The excitation wavelength should be determined from the absorption maximum of the probe.
-
Incrementally add small aliquots of the Fe³⁺ stock solution (e.g., 1-10 µL) to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue this process until a plateau in fluorescence quenching is observed.
Protocol 2: Selectivity Study
This protocol assesses the probe's specificity for Fe³⁺ over other potentially interfering metal ions.
Step-by-Step Procedure:
-
Prepare a series of cuvettes, each containing 2 mL of the 10 µM probe solution.
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion stock solution (Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺).
-
In a separate cuvette, add only the probe solution as a control.
-
Allow the solutions to equilibrate, and then measure the fluorescence intensity of each sample.
-
Compare the fluorescence quenching observed for Fe³⁺ with that of other metal ions.
Data Analysis and Interpretation
Stern-Volmer Analysis
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of the quencher (Fe³⁺).
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Fe³⁺).
A linear plot of F₀/F versus [Fe³⁺] indicates a single type of quenching mechanism (static or dynamic).
Determination of the Limit of Detection (LOD)
The LOD can be calculated using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (probe solution without Fe³⁺).
-
k is the slope of the linear portion of the fluorescence intensity versus [Fe³⁺] plot at low concentrations.
Binding Stoichiometry and Binding Constant
The binding stoichiometry can be determined using a Job's plot. The binding constant (Ka) can be calculated using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry:
1 / (F₀ - F) = 1 / (F₀ - Fmax) + 1 / (Ka * (F₀ - Fmax) * [Fe³⁺])
A linear plot of 1/(F₀ - F) versus 1/[Fe³⁺] can be used to determine Ka.
Expected Performance Data
The following table presents hypothetical yet plausible performance characteristics for this compound as a fluorescent probe for Fe³⁺, based on data for similar compounds found in the literature.[3]
| Parameter | Expected Value |
| Excitation Wavelength | ~340-360 nm |
| Emission Wavelength | ~450-480 nm |
| Response Time | < 5 minutes |
| Linear Range | Dependent on experimental conditions |
| Limit of Detection (LOD) | Micromolar (µM) to nanomolar (nM) range |
| Binding Stoichiometry (Probe:Fe³⁺) | 1:1 or 2:1 |
| Selectivity | High selectivity for Fe³⁺ over other common cations |
Troubleshooting
| Issue | Possible Cause | Solution |
| No fluorescence observed | Incorrect excitation/emission wavelengths; probe degradation. | Check the absorption spectrum to determine the correct excitation wavelength. Prepare a fresh probe solution. |
| Poor sensitivity | Inappropriate solvent system; pH is not optimal. | Test different solvent polarities. If applicable, use a buffer to control the pH. |
| Interference from other ions | The probe has cross-reactivity. | Use a masking agent for the interfering ion, if possible. Modify the probe structure for better selectivity. |
| Precipitation upon metal ion addition | Low solubility of the complex. | Decrease the concentration of the probe and/or metal ion. Change the solvent system. |
Conclusion
This compound holds significant potential as a selective "turn-off" fluorescent probe for the detection of Fe³⁺. The protocols outlined in this application note provide a comprehensive framework for researchers to validate and utilize this compound for the sensitive and selective quantification of ferric ions in various samples. As with any new analytical method, thorough experimental validation is crucial to ascertain the specific performance characteristics of this probe.
References
- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Imidazo[1,2-a]pyrid-2-yl)aniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of advanced materials for organic light-emitting diodes (OLEDs). Its rigid, bicyclic π-conjugated system provides a robust foundation for developing highly efficient and stable emitters, host materials, and charge transporters. This guide offers a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives in OLEDs, delving into molecular design strategies, detailed synthetic protocols, device fabrication and characterization methodologies, and a comparative analysis of their performance. The content is tailored for researchers and scientists aiming to explore and harness the potential of this versatile class of organic semiconductors.
Introduction: The Promise of Imidazo[1,2-a]pyridines in OLED Technology
Imidazo[1,2-a]pyridine derivatives possess a unique combination of electronic and photophysical properties that make them highly attractive for OLED applications.[1] The fused imidazole and pyridine rings create a planar and electron-deficient core, which can be readily functionalized at various positions to precisely tune its characteristics.[2] Key advantages of this scaffold include:
-
High Thermal and Morphological Stability: The rigid aromatic structure imparts excellent stability, which is crucial for the long-term operational lifetime of OLED devices.[3]
-
Tunable Photophysical Properties: Strategic substitution on the imidazo[1,2-a]pyridine core allows for the modulation of emission color, quantum yield, and excited-state dynamics. This has led to the development of efficient emitters spanning the visible spectrum, with a particular emphasis on challenging deep-blue emitters.[4][5]
-
Bipolar Charge Transport Capability: By incorporating both electron-donating and electron-withdrawing moieties, imidazo[1,2-a]pyridine derivatives can be engineered to facilitate the transport of both holes and electrons, leading to balanced charge injection and recombination in the emissive layer.[6]
-
Versatility in Device Roles: These derivatives have demonstrated excellent performance not only as fluorescent emitters but also as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as electron-transporting materials.[6]
This guide will provide a detailed exploration of these aspects, offering both the theoretical underpinnings and practical protocols for the successful implementation of imidazo[1,2-a]pyridine derivatives in high-performance OLEDs.
Molecular Design Strategies for Tailoring Functionality
The versatility of the imidazo[1,2-a]pyridine scaffold stems from the ability to independently modify its structure at several key positions. The most common strategies involve the introduction of functional groups at the C2, C3, C6, and C7 positions to influence the frontier molecular orbitals (HOMO and LUMO), energy gap, and intermolecular interactions.
-
Donor-Acceptor (D-A) Architecture: A prevalent strategy for achieving efficient charge transfer and tuning emission color is the creation of D-A type molecules. In this design, an electron-donating group (e.g., triphenylamine, carbazole) is attached to the imidazo[1,2-a]pyridine core, which acts as the electron acceptor. This intramolecular charge transfer (ICT) character often leads to solvatochromism and can be exploited to achieve a wide range of emission colors.[4]
-
Aggregation-Induced Emission (AIE): To overcome aggregation-caused quenching (ACQ) in the solid state, AIE-active luminogens (AIEgens) have been developed. This is typically achieved by introducing bulky, rotatable groups (e.g., tetraphenylethylene) to the imidazo[1,2-a]pyridine backbone. In dilute solutions, these rotors undergo non-radiative decay, but in the aggregated state, the restriction of intramolecular rotation opens up radiative decay channels, leading to strong solid-state emission.[3]
-
Dual-State Emission (DSE): Bridging the gap between ACQ and AIE, DSE materials are designed to be highly emissive in both solution and the solid state. This is achieved by carefully balancing molecular rigidity and twisted intramolecular charge transfer (TICT) states.[7][8]
-
Thermally Activated Delayed Fluorescence (TADF): For 100% exciton utilization, TADF materials are designed to have a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This allows for efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, harvesting triplet excitons for fluorescence. This is often realized in D-A systems with a significant spatial separation of the HOMO and LUMO.
Caption: Molecular design strategies for functionalizing the imidazo[1,2-a]pyridine core.
Synthesis and Characterization Protocols
Protocol for Synthesis of a Representative Blue-Emitting Derivative
This protocol describes the synthesis of a donor-acceptor type blue emitter based on an imidazo[1,2-a]pyridine core, similar to those reported in the literature.[4][6] The synthesis involves a multi-step process, including a key condensation reaction to form the imidazo[1,2-a]pyridine ring.
Materials and Reagents:
-
2-aminopyridine derivative
-
α-bromoketone derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Appropriate solvents (e.g., DMF, Toluene, Ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)
Step-by-Step Procedure:
-
Synthesis of the Imidazo[1,2-a]pyridine Core:
-
In a round-bottom flask, dissolve the 2-aminopyridine derivative (1.0 eq.) and the α-bromoketone derivative (1.1 eq.) in ethanol.
-
Add NaHCO₃ (2.0 eq.) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the imidazo[1,2-a]pyridine core.
-
-
Suzuki Coupling to Introduce Donor Moiety:
-
Combine the synthesized imidazo[1,2-a]pyridine core (if halogenated) (1.0 eq.), a boronic acid or ester derivative of the donor group (e.g., triphenylamine boronic acid) (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.) in a mixture of toluene and water.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to reflux for 24-48 hours under an inert atmosphere.
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography and recrystallization to yield the desired donor-acceptor imidazo[1,2-a]pyridine derivative.
-
Caption: Workflow for the synthesis of a donor-acceptor imidazo[1,2-a]pyridine derivative.
Material Characterization
-
Photophysical Characterization:
-
UV-Vis and Photoluminescence (PL) Spectroscopy: Record absorption and emission spectra in various solvents to determine the absorption maxima, emission maxima, and Stokes shift. Positive solvatochromism in PL spectra can indicate ICT character.[4]
-
Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY using an integrating sphere to quantify the emission efficiency of the material.
-
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): Perform CV to determine the HOMO and LUMO energy levels of the material. These values are crucial for assessing the energy barriers for charge injection in an OLED device.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Conduct TGA and DSC to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively. High Td and Tg values are indicative of good thermal and morphological stability.[3]
-
OLED Device Fabrication and Testing Protocols
Protocol for Vacuum Thermal Evaporation Fabrication
This protocol outlines the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for producing high-performance devices.[9][10]
Equipment:
-
Vacuum thermal evaporation system with multiple sources
-
Substrate holder and shadow masks
-
Thickness monitor (e.g., quartz crystal microbalance)
-
Glovebox with an inert atmosphere (N₂)
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the vacuum deposition chamber.
-
Sequentially deposit the organic layers under high vacuum (typically < 10⁻⁶ Torr). A typical device structure could be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (5 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): The synthesized imidazo[1,2-a]pyridine derivative (20 nm)
-
Electron Transport Layer (ETL): e.g., TPBi (30 nm)
-
-
Maintain a deposition rate of 1-2 Å/s for the organic layers, monitored in real-time.
-
-
Cathode Deposition:
-
Deposit an electron injection layer, such as Lithium Fluoride (LiF) (1 nm), at a rate of 0.1-0.2 Å/s.
-
Deposit the metal cathode, typically Aluminum (Al) (100 nm), at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated devices to a glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from degradation.
-
Caption: Workflow for OLED fabrication via vacuum thermal evaporation and subsequent testing.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer. This data is used to determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Electroluminescence (EL) Spectrum: Record the EL spectrum at different operating voltages using a spectrometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Efficiency Roll-off: Analyze the EQE as a function of luminance or current density to assess the stability of the device at high brightness. A low efficiency roll-off is highly desirable.[3]
Performance Data of Imidazo[1,2-a]pyridine-Based OLEDs
The following table summarizes the performance of some recently reported OLEDs utilizing imidazo[1,2-a]pyridine derivatives, showcasing their potential in various roles and for different emission colors.
| Material | Role in Device | Emission Color | Max. EQE (%) | Power Efficiency (lm/W) | Luminance (cd/m²) | CIE (x, y) | Reference |
| IP-DPPI | Emitter (20 wt% doped) | Deep-Blue | 6.13 | - | >10000 | (0.153, 0.078) | [6] |
| IP-PPI | Emitter (non-doped) | Deep-Blue | 4.85 | - | >10000 | (0.153, 0.097) | [6] |
| TPP-PPI | Emitter (20 wt% doped) | Deep-Blue | 6.34 | - | - | (0.15, 0.06) | [4] |
| GBY-17 | Emitter (non-doped) | Cyan | 15.6 | - | 4420 | (0.23, 0.42) | [3] |
| GBY-18 | Emitter (non-doped) | Orange | 10.9 | - | 2740 | (0.59, 0.38) | [3] |
| SK-4 | Emitter | - | ~10.00 | - | - | - | [7] |
| SK-3 | Emitter | - | ~6.4 | - | - | - | [7] |
| IP-PPI | Host for Red Phosphor | Red | 20.8 | - | - | - | [6] |
| IP-DPPI | Host for Red Phosphor | Red | 19.1 | - | - | - | [6] |
Conclusion and Future Outlook
Imidazo[1,2-a]pyridine derivatives have unequivocally demonstrated their immense potential as a versatile class of materials for high-performance OLEDs. Their robust thermal stability, tunable optoelectronic properties, and adaptability for various roles within the device architecture make them a compelling area of ongoing research. The development of novel donor-acceptor, AIE, and DSE luminogens based on this scaffold has led to significant advancements, particularly in achieving efficient and color-pure deep-blue emission, which remains a critical challenge in the field.[5][11]
Future research will likely focus on:
-
Developing novel TADF emitters with even smaller ΔEST values and higher PLQYs to further boost device efficiencies.
-
Engineering greater molecular rigidity to enhance the operational stability and lifetime of the devices.
-
Exploring new synthetic methodologies to expand the library of available imidazo[1,2-a]pyridine derivatives and enable more precise control over their properties.[2]
-
Investigating their application in solution-processed OLEDs to reduce manufacturing costs.
By continuing to leverage rational molecular design and innovative device engineering, the imidazo[1,2-a]pyridine platform is poised to play an even more significant role in the future of OLED displays and solid-state lighting.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balancing the molecular twist and conformational rigidity in imidazo[1,2-a]pyridines to achieve dual-state emissive (DSE) luminogens for applications in OLEDs and cell-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. opeetv.store [opeetv.store]
- 10. displayman.com [displayman.com]
- 11. Advances in High-Efficiency Blue OLED Materials [mdpi.com]
Use of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline as a building block in medicinal chemistry
An Application Guide to 4-(Imidazo[1,2-a]pyridin-2-yl)aniline: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged" structure.[1] Its rigid, bicyclic framework is present in several marketed drugs, including Zolpidem and Alpidem, and it exhibits a vast spectrum of biological activities, from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[1][2] This wide-ranging bioactivity has cemented its status as a focal point for the development of novel therapeutic agents.[1]
At the heart of this exploration is this compound, a key building block that provides chemists with a strategic entry point for creating diverse libraries of potential drug candidates. The core scaffold serves as a potent pharmacophore, while the aniline moiety offers a versatile chemical handle for systematic structural modifications. This guide provides an in-depth look at the properties, synthesis, and strategic application of this compound, complete with detailed protocols for its use in drug discovery workflows.
Physicochemical Characteristics
This compound is a stable, solid compound, typically appearing as a pale yellow powder.[3] Its fundamental properties are crucial for planning synthetic transformations and for formulation studies.
| Property | Value | Source(s) |
| CAS Number | 139705-74-1 | [4][5] |
| Molecular Formula | C₁₃H₁₁N₃ | [3][4][5] |
| Molecular Weight | 209.25 g/mol | [4][5] |
| IUPAC Name | 4-imidazo[1,2-a]pyridin-2-ylaniline | [3][5] |
| Melting Point | ~230°C (with decomposition) | [5] |
| Purity | Typically >95% | [3][5] |
| SMILES | C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)N | [5] |
Synthetic Strategies for the Imidazo[1,2-a]pyridine Scaffold
The construction of the imidazo[1,2-a]pyridine core is well-established, with several efficient methods available to synthetic chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches:
-
Groebke–Blackburn–Bienaymé Reaction (GBBR): This is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7] It is highly efficient and aligns with the principles of green chemistry, especially when performed using ultrasound or microwave assistance.[6][8]
-
Copper-Catalyzed One-Pot Synthesis: An effective method involves the reaction of 2-aminopyridines with ketones or nitroolefins in the presence of a copper catalyst, often using air as a green oxidant.[9][10]
-
Iodine-Catalyzed Reactions: Molecular iodine can be used as an inexpensive and benign Lewis acid catalyst for three-component condensations to generate the scaffold.[11]
The diagram below illustrates a generalized workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using the target building block.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The true power of this compound lies in its application as a foundational structure for targeting a range of diseases, most notably cancer. The aniline group serves as a key point for diversification, allowing chemists to systematically probe the structure-activity relationships (SAR) of the resulting derivatives.
Primary Therapeutic Area: Oncology
Derivatives of this scaffold have shown potent inhibitory activity against several key protein kinases implicated in cancer progression.
-
Kinase Inhibition: The imidazo[1,2-a]pyridine core has been successfully employed to develop inhibitors of critical cancer targets.
-
IGF-1R: Modifications to the aniline portion of the molecule have been explored to optimize inhibitory activity against the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase, a key player in tumor cell growth and survival.[12][13]
-
c-KIT: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, including mutations that confer resistance to existing therapies like imatinib in gastrointestinal stromal tumors (GIST).[14][15] Many of these compounds exhibit nanomolar IC₅₀ values and high selectivity.[14][15]
-
FLT3: The related imidazo[1,2-b]pyridazine scaffold has yielded potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[16]
-
-
Targeting Cellular Pathways: Beyond direct kinase inhibition, these compounds can modulate entire signaling cascades crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[17]
The diagram below depicts the inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by an imidazo[1,2-a]pyridine-based inhibitor.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Other Therapeutic Areas
While oncology is a major focus, the versatility of the scaffold extends to other diseases:
-
Antibacterial Activity: Azo-linked derivatives of imidazo[1,2-a]pyridine have demonstrated notable antibacterial and antibiofilm activity, including against multidrug-resistant strains.[18][19]
-
Antioxidant Activity: Certain hybrid molecules have shown significant antioxidant potential in radical scavenging assays.[20]
-
Broad Biological Profile: The core structure is associated with a wide array of other activities, including anti-inflammatory, antiviral, and anticonvulsant effects, making it a rich source for future drug discovery programs.[1][2][6]
Protocols for Synthesis and Application
The following protocols provide detailed, field-proven methodologies for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of the this compound Building Block
This two-step protocol describes a common and reliable method for preparing the title compound. The first step involves a cyclization reaction to form the nitro-substituted imidazopyridine, followed by a standard reduction of the nitro group to the desired aniline.
Step A: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
-
Principle: This step is a classic condensation/cyclization reaction. 2-Aminopyridine reacts with 2-bromo-1-(4-nitrophenyl)ethanone. The amino group of the pyridine first displaces the bromide in an Sₙ2 reaction, and the resulting intermediate rapidly cyclizes to form the fused imidazo[1,2-a]pyridine ring system.
-
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-nitrophenyl)ethanone
-
Anhydrous ethanol or acetone
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.
-
Add sodium bicarbonate (1.5 eq) to the solution to act as a mild base.
-
Add a solution of 2-bromo-1-(4-nitrophenyl)ethanone (1.05 eq) in ethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and then with water to remove any remaining salts.
-
Dry the solid under vacuum to yield 2-(4-nitrophenyl)imidazo[1,2-a]pyridine.
-
Step B: Reduction to this compound
-
Principle: The nitro group is a versatile precursor to an amine. A standard catalytic hydrogenation or a chemical reduction using a metal in acidic media effectively reduces the nitro group without affecting the heterocyclic core.
-
Materials:
-
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (from Step A)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C, 10%)
-
Concentrated hydrochloric acid (HCl) or Hydrogen gas (H₂)
-
Ethanol or Ethyl acetate
-
Sodium hydroxide (NaOH) solution
-
-
Procedure (Using SnCl₂):
-
Suspend 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the suspension.
-
Add concentrated HCl dropwise while stirring.
-
Heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize the mixture by adding a cold aqueous solution of NaOH until the pH is basic (~9-10). Caution: This is an exothermic process.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Protocol 2: Derivatization via Amide Bond Formation
This protocol details a general procedure for coupling the aniline building block with a carboxylic acid, a common strategy for building a chemical library.
-
Principle: The primary amine of this compound acts as a nucleophile, reacting with an activated carboxylic acid to form a stable amide bond. Carbodiimide coupling reagents like EDC, in conjunction with an activator like HOBt, are widely used to facilitate this reaction under mild conditions.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq). The base is crucial for neutralizing the HCl salt of EDC and maintaining a productive reaction pH.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water. The product may precipitate or can be extracted.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with a saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.
-
Caption: Workflow for the amide coupling derivatization protocol.
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset in the field of medicinal chemistry. Its robust and versatile nature, combined with the proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold, provides a fertile ground for the discovery of next-generation targeted therapies. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful building block in their drug discovery endeavors.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Imidazo[1,2-a]pyrid-2-yl)aniline, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 5. 4-(Imidazo[1,2-a]pyrid-2-yl)aniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemmethod.com [chemmethod.com]
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives as PI3 Kinase Inhibitors
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the evaluation of Imidazo[1,2-a]pyridine derivatives as inhibitors of Phosphoinositide 3-kinases (PI3Ks). This document offers in-depth scientific context, detailed experimental procedures, and data interpretation guidelines to facilitate the discovery and characterization of novel therapeutic agents targeting the PI3K signaling pathway.
Introduction: The Critical Role of the PI3K Signaling Pathway and the Promise of Imidazo[1,2-a]pyridine Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K family of lipid kinases, particularly the Class I isoforms (α, β, γ, and δ), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of substrates, including the mammalian target of rapamycin (mTOR).[5][6]
The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of potent and selective PI3K inhibitors.[7][8][9] Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against various PI3K isoforms, with some compounds progressing into preclinical and clinical development.[4][10][11] The versatility of the Imidazo[1,2-a]pyridine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][12] This guide will focus on the practical aspects of evaluating these promising compounds.
The PI3K/AKT/mTOR Signaling Pathway: A Visual Overview
To comprehend the mechanism of action of Imidazo[1,2-a]pyridine derivatives, a clear understanding of the PI3K signaling pathway is essential. The following diagram illustrates the key components and their interactions.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by Imidazo[1,2-a]pyridine derivatives.
Key Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
Numerous Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their PI3K inhibitory activity. The following table summarizes the activity of some representative compounds.
| Compound Name/Reference | PI3K Isoform | IC50 (nM) | Cell-Based Potency (IC50, nM) | Reference |
| PIK-75 | PI3Kα | 0.3 | - | [10] |
| Compound 35 | PI3Kα | 150 | T47D cells: (GI50) 2.1 µM | [7][8] |
| Compound 15a | PI3Kα/mTOR | PI3Kα: 0.5, mTOR: 1.8 | HCT116 cells: 11 | [10] |
| Compound 14 | Pan-PI3K | PI3Kα: 1.2, PI3Kβ: 11, PI3Kδ: 0.9, PI3Kγ: 11 | - | [11] |
Note: IC50 (half-maximal inhibitory concentration) values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
The following protocols provide a framework for the in vitro and cell-based evaluation of Imidazo[1,2-a]pyridine derivatives as PI3K inhibitors.
Protocol 1: In Vitro PI3K Kinase Activity Assay (Luminescent ADP Detection)
This protocol describes a common method to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified PI3K isoform.[13]
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the PI3K activity.
Materials:
-
Purified recombinant human PI3K enzyme (e.g., PI3Kα/p85α)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Imidazo[1,2-a]pyridine test compounds
-
Known PI3K inhibitor (e.g., Wortmannin) as a positive control[14]
-
Assay buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[13]
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Imidazo[1,2-a]pyridine test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted test compound or control (DMSO for vehicle control, positive control inhibitor). b. Add 2.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be close to the Km value for the specific PI3K isoform. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data with the vehicle control (100% activity) and a no-ATP control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Analysis of PI3K Pathway Inhibition
This protocol assesses the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream targets like AKT.[15][16]
Principle: Activation of the PI3K pathway leads to the phosphorylation of AKT at specific residues (e.g., Ser473 and Thr308). A potent PI3K inhibitor will decrease the levels of phosphorylated AKT (p-AKT) without affecting the total AKT protein levels.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, T47D, or PTEN-null lines like MDA-MB-468)[17]
-
Cell culture medium and supplements
-
Imidazo[1,2-a]pyridine test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed the cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST. g. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AKT and the loading control (β-actin) to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal and then to the loading control.
-
Compare the levels of p-AKT in treated samples to the vehicle control to determine the extent of pathway inhibition.
Experimental Workflow and Logic
The following diagram outlines the logical flow of experiments for characterizing Imidazo[1,2-a]pyridine derivatives as PI3K inhibitors.
Caption: A logical workflow for the preclinical evaluation of Imidazo[1,2-a]pyridine PI3K inhibitors.
Troubleshooting and Considerations
-
Solubility: Imidazo[1,2-a]pyridine derivatives can have limited aqueous solubility. Ensure complete dissolution in DMSO before diluting in aqueous buffers.
-
Off-Target Effects: At higher concentrations, compounds may exhibit off-target activities. It is crucial to perform kinase profiling to assess selectivity.
-
Cell Line Selection: The choice of cell line is critical. Utilize cell lines with known PI3K pathway alterations to maximize the chances of observing a biological response.
-
Assay Artifacts: Some compounds may interfere with the assay technology (e.g., luciferase-based assays). It is advisable to run counter-screens to rule out such artifacts.
Conclusion
The Imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel PI3K inhibitors. The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of these compounds, from initial in vitro characterization to cell-based validation of their mechanism of action. By employing these methodologies, researchers can effectively identify and advance promising lead candidates for further preclinical and clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model-based in silico analysis of the PI3K/Akt pathway: the elucidation of cross-talk between diabetes and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.de [promega.de]
- 14. merckmillipore.com [merckmillipore.com]
- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 16. protocols.io [protocols.io]
- 17. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Imidazo[1,2-a]pyridin-2-yl)aniline Derivatives as Wnt/β-catenin Signaling Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline derivatives for the inhibition of the Wnt/β-catenin signaling pathway. This document outlines the scientific background, mechanism of action, and detailed protocols for evaluating the efficacy of these compounds in a laboratory setting.
Introduction: The Wnt/β-catenin Pathway and Its Therapeutic Relevance
The Wnt/β-catenin signaling pathway is a crucial and highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and adult tissue regeneration.[1] Dysregulation of this pathway, often leading to its hyperactivation, is a hallmark of numerous human diseases, most notably cancer.[2][3] In colorectal cancer, for instance, mutations in components of the β-catenin destruction complex, such as Adenomatous Polyposis Coli (APC), lead to the stabilization and nuclear accumulation of β-catenin.[4] Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell proliferation and survival, including c-Myc and Cyclin D1.[1][5]
The central role of aberrant Wnt/β-catenin signaling in oncology has made it an attractive target for therapeutic intervention.[4][5] The this compound scaffold has emerged as a promising chemotype for the development of small molecule inhibitors of this pathway. These compounds have been shown to effectively suppress Wnt/β-catenin signaling, leading to decreased proliferation and induction of apoptosis in cancer cells with a constitutively active pathway.[5]
Mechanism of Action of this compound Derivatives
While the precise molecular target can vary between specific derivatives, compounds based on the imidazo[1,2-a]pyridine and related pyridinyl imidazole scaffolds have been shown to inhibit Wnt/β-catenin signaling downstream of the destruction complex.[5][6] Evidence suggests that some of these compounds interfere with the transcriptional activity of the β-catenin/TCF complex rather than affecting β-catenin protein expression directly.[7][8] This mode of action is particularly valuable as it can be effective in cancers with mutations in APC or β-catenin, where upstream interventions are futile.
Visualizing the Wnt/β-catenin Signaling Pathway and Inhibition
Caption: Canonical Wnt/β-catenin signaling pathway and point of inhibition.
Experimental Protocols for Evaluating Inhibitor Efficacy
The following protocols provide a framework for assessing the biological activity of this compound derivatives.
Protocol 1: TCF/LEF Luciferase Reporter Assay
This assay is a primary and robust method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.[9][10] It relies on a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.[11][12]
Objective: To determine the dose-dependent inhibition of Wnt/β-catenin signaling by the test compounds.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])[9]
-
Renilla luciferase plasmid for normalization (e.g., pRL-SV40)[11]
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a to activate the pathway[10]
-
This compound derivatives
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[13]
-
Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the pathway and serial dilutions of the this compound derivatives. Include appropriate controls: vehicle (e.g., DMSO) and a known Wnt inhibitor (e.g., IWR-1).[5][10]
-
Incubation: Incubate the cells for an additional 24-48 hours.[10]
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[10][11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[10]
Protocol 2: Western Blot Analysis of β-catenin
While some imidazo[1,2-a]pyridine derivatives may not directly affect β-catenin levels, it is crucial to confirm this and to assess the levels of both total and active (non-phosphorylated) β-catenin.[12][14]
Objective: To determine if the test compounds affect the cellular levels of total and/or active β-catenin.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., SW480, HCT116)
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin (non-phospho Ser33/37/Thr41), anti-GAPDH or anti-β-actin (loading control)[14][15][16]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the test compounds for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[15][16]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[15][16] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the β-catenin levels to the loading control.
Protocol 3: Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol directly measures the transcriptional output of the Wnt/β-catenin pathway.[17]
Objective: To quantify the downregulation of Wnt target gene mRNA levels upon treatment with the inhibitors.
Materials:
-
Cancer cell line with active Wnt signaling
-
This compound derivatives
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Wnt target genes (e.g., MYC, CCND1, AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB)[17][18]
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the test compounds as described for Western blotting. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]
-
qPCR: Set up qPCR reactions with primers for the target genes and a housekeeping gene. Run the reactions in a real-time PCR instrument.[19]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[17]
Experimental Workflow Visualization
Caption: A typical workflow for evaluating Wnt signaling inhibitors.
Data Presentation and Interpretation
Quantitative data from the described assays should be presented clearly for comparative analysis.
Table 1: Representative Data for a Hypothetical this compound Derivative (Compound X)
| Assay | Cell Line | Parameter | Value |
| TCF/LEF Reporter Assay | HEK293T | IC50 | 0.5 µM |
| Cell Proliferation Assay | SW480 | GI50 | 1.2 µM |
| qPCR (24h treatment with 1 µM Compound X) | SW480 | MYC Fold Change | 0.3 |
| qPCR (24h treatment with 1 µM Compound X) | SW480 | CCND1 Fold Change | 0.4 |
Interpretation of Results:
-
A low IC50 value in the TCF/LEF reporter assay indicates potent inhibition of Wnt/β-catenin signaling.[10]
-
A corresponding low GI50 (concentration for 50% growth inhibition) in a Wnt-driven cancer cell line suggests on-target anti-proliferative effects.
-
Significant downregulation of Wnt target genes like MYC and CCND1 at the mRNA level, as measured by qPCR, confirms the mechanism of action.[5]
-
Western blot results should be analyzed to determine if the inhibitor affects β-catenin stability or acts further downstream. A lack of change in total β-catenin levels, coupled with potent inhibition in the reporter and qPCR assays, would support a mechanism involving the disruption of the β-catenin/TCF interaction.[6]
Conclusion
The this compound derivatives represent a promising class of compounds for the targeted inhibition of the Wnt/β-catenin signaling pathway. The protocols and guidelines presented here provide a robust framework for their preclinical evaluation. By employing a combination of reporter assays, protein analysis, and gene expression studies, researchers can effectively characterize the potency and mechanism of action of these inhibitors, paving the way for their further development as potential cancer therapeutics.
References
- 1. anygenes.com [anygenes.com]
- 2. Cell-based assay for low- and high-scale screening of the Wnt/β-catenin signaling modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecules targeting the Wnt pathway for the treatment of colon cancer: a high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. sciencellonline.com [sciencellonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Welcome to the technical support center for the synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline. As a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, achieving a high yield and purity of this compound is critical.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with its synthesis.
Overview of the Synthetic Pathway
The most common and reliable route to synthesize this compound is a two-step process. First, a condensation reaction between 2-aminopyridine and an α-haloketone, typically 2-bromo-1-(4-nitrophenyl)ethanone, forms the imidazo[1,2-a]pyridine core. This is followed by the reduction of the nitro group to the desired aniline.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield in Step 1 (Cyclocondensation)
Question: I'm getting very low yields, or no product at all, when reacting 2-aminopyridine with 2-bromo-1-(4-nitrophenyl)ethanone. What's going wrong?
Answer: This is a common issue that can stem from several factors, from reagent quality to reaction conditions. The reaction proceeds via an initial SN2 reaction followed by an intramolecular cyclization and dehydration.[2][3] Let's break down the potential causes and solutions.
Caption: Troubleshooting workflow for low yield in the cyclocondensation step.
Potential Causes & Solutions:
-
Reagent Purity:
-
2-bromo-1-(4-nitrophenyl)ethanone: This reagent is a lachrymator and can decompose upon storage, especially if exposed to moisture, turning yellow or brown. Decomposition products will not participate in the reaction correctly, leading to low yields and tarry byproducts.
-
Solution: Use freshly prepared or purified (recrystallized from ethanol) α-bromoketone. Store it in a desiccator, protected from light.
-
-
2-aminopyridine: Can oxidize and darken over time.
-
Solution: Use a high-purity grade. If it appears discolored, consider recrystallization or sublimation.
-
-
-
Reaction Conditions:
-
Base: The base is crucial for neutralizing the HBr formed during the reaction, driving the equilibrium towards the product. Sodium bicarbonate (NaHCO₃) is commonly used as a mild base.
-
Solution: Ensure you are using at least one equivalent of a suitable base. If NaHCO₃ gives low yields, switching to a slightly stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or DBU might be beneficial, though optimization is required to avoid side reactions.[4]
-
-
Temperature: The reaction is typically performed at reflux in a solvent like ethanol.
-
Solution: If you observe significant darkening of the reaction mixture (indicating decomposition), the reflux temperature might be too high for your specific substrate purity. Try running the reaction at a lower temperature (e.g., 60 °C) for a longer period (24-48 hours) and monitor by TLC.
-
-
Problem 2: Incomplete or Unclean Reduction in Step 2
Question: My nitro reduction step is not going to completion, or I'm getting multiple spots on my TLC plate. How can I improve this?
Answer: The reduction of an aromatic nitro group is generally robust, but issues can arise from the choice of reducing agent, pH control, and workup procedure.
Potential Causes & Solutions:
-
Choice of Reducing Agent:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is the most common and effective method. It works well in acidic media (ethanol/conc. HCl). However, the stoichiometry is critical.
-
Solution: Use a sufficient excess of SnCl₂·2H₂O (typically 3-5 equivalents). Ensure the reaction is heated (reflux) to drive it to completion. The mechanism involves a series of single-electron transfers, so sufficient reagent and activation energy are key.
-
-
Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method but can be sluggish and is sensitive to catalyst poisoning.
-
Solution: Ensure the catalyst is active and the system is free of potential poisons (like sulfur-containing compounds). The reaction may require elevated pressure and temperature.
-
-
Iron/Acetic Acid (Fe/CH₃COOH): A classic and inexpensive method.
-
Solution: Use fine iron powder (activated with HCl if necessary) to maximize surface area. The reaction requires heating and vigorous stirring.
-
-
-
Workup Procedure:
-
The product aniline is basic and will be protonated in the acidic reaction mixture. The workup requires careful basification to deprotonate the product and precipitate tin salts.
-
Solution: After the reaction is complete, cool the mixture and pour it over ice. Slowly and carefully add a concentrated base (e.g., 50% NaOH or concentrated NH₄OH) until the pH is strongly basic (pH > 10). This precipitates tin oxides/hydroxides and liberates the free aniline product. Failure to reach a sufficiently high pH will result in the product remaining as a salt in the aqueous layer, leading to low isolated yield. The resulting slurry is then typically filtered and the product extracted from the filtrate with a solvent like ethyl acetate or dichloromethane.
-
-
Problem 3: Product Purification is Difficult
Question: My final product is an oil or a sticky solid that is hard to purify by crystallization. What are my options?
Answer: this compound can sometimes be challenging to crystallize, especially if minor impurities are present.
Potential Causes & Solutions:
-
Residual Tin Salts: If using the SnCl₂ reduction method, incomplete removal of tin salts during workup is a common cause of purification issues.
-
Solution: Ensure the workup is thorough. After basification, allow the tin salts to fully precipitate before filtration. Washing the organic extracts with brine can help remove residual inorganic impurities.
-
-
Persistent Impurities: Minor side products from either the cyclization or reduction step can inhibit crystallization.
-
Solution: Column chromatography is the most reliable method for obtaining high-purity material. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.
-
Trituration: Before attempting recrystallization, try triturating the crude product with a solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether or a hexanes/ethyl acetate mixture). This can often wash away impurities and induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the cyclocondensation step?
A1: The reaction begins with the nucleophilic attack of the endocyclic pyridine nitrogen of 2-aminopyridine on the α-carbon of the bromoketone (an SN2 reaction), displacing the bromide ion. This forms an N-phenacyl-2-aminopyridinium intermediate. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. A subsequent dehydration step, often facilitated by heating, leads to the aromatic imidazo[1,2-a]pyridine ring system.[2][3]
Caption: Mechanism of imidazo[1,2-a]pyridine formation.
Q2: Can I use a one-pot method to synthesize this compound?
A2: While multi-component reactions like the Groebke–Blackburn–Bienaymé reaction exist for synthesizing substituted imidazo[1,2-a]pyridines, they typically introduce a substituent at the 3-position.[5][6] For the specific synthesis of 2-aryl imidazo[1,2-a]pyridines, a one-pot reaction starting from 2-aminopyridine, an aldehyde, and an isocyanide has been reported, but this also results in a 3-amino substituted product.[7][8] Therefore, for the target molecule, the two-step sequence of cyclization followed by reduction remains the most direct and widely validated approach.
Q3: How do electron-donating or -withdrawing groups on the 2-aminopyridine affect the reaction?
A3: The electronic nature of the 2-aminopyridine substituent significantly impacts the nucleophilicity of the ring nitrogen and thus the rate of the initial SN2 reaction.
-
Electron-Donating Groups (EDGs) like methoxy or methyl increase the electron density on the pyridine ring, enhancing the nucleophilicity of the ring nitrogen and generally accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs) like chloro or cyano decrease the nucleophilicity of the ring nitrogen, which can slow down the initial alkylation step, potentially requiring more forcing conditions (higher temperature or longer reaction times) to achieve good yields.[2]
Q4: Which solvents are best for the cyclocondensation step?
A4: The choice of solvent is critical for both solubility and reaction rate.
| Solvent | Typical Temperature | Advantages | Disadvantages |
| Ethanol | Reflux (~78 °C) | Good solubility for reactants, easy to remove, common and inexpensive. | May not be sufficient for less reactive substrates. |
| DMF | 80-120 °C | High boiling point allows for higher reaction temperatures, good solvating power. | Difficult to remove, potential for decomposition at high temps.[3] |
| Acetonitrile | Reflux (~82 °C) | Polar aprotic, good for SN2 reactions. | May have lower solubility for some starting materials. |
| Aqueous Ethanol | Room Temp - Reflux | "Green" solvent choice, can be effective with certain catalysts like DBU.[4] | May require catalyst optimization. |
Ethanol is the most common starting point. If the reaction is sluggish, switching to a higher-boiling solvent like DMF can be effective, but care must be taken to monitor for decomposition.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
-
To a 250 mL round-bottom flask, add 2-aminopyridine (5.0 g, 53.1 mmol, 1.05 eq) and sodium bicarbonate (4.46 g, 53.1 mmol, 1.05 eq).
-
Add 100 mL of absolute ethanol to the flask.
-
In a separate beaker, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (12.2 g, 50.6 mmol, 1.0 eq) in 50 mL of ethanol. Caution: This reagent is a lachrymator; handle in a fume hood.
-
Add the ethanolic solution of the bromoketone to the stirring suspension in the round-bottom flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reaction mixture to room temperature. A yellow precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then water (2 x 20 mL) to remove unreacted starting materials and salts.
-
Dry the solid in a vacuum oven to afford 2-(4-nitrophenyl)imidazo[1,2-a]pyridine as a yellow powder. (Typical yield: 80-90%).
Protocol 2: Synthesis of this compound
-
To a 500 mL round-bottom flask, add the 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (10.0 g, 41.8 mmol, 1.0 eq) from the previous step.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (47.2 g, 209 mmol, 5.0 eq).
-
Add 200 mL of absolute ethanol.
-
Place the flask in an ice bath and slowly add 50 mL of concentrated hydrochloric acid (HCl) with stirring. The addition is exothermic.
-
After the addition is complete, remove the ice bath, equip the flask with a reflux condenser, and heat the mixture to reflux.
-
Maintain reflux for 3-4 hours, monitoring the reaction by TLC until all starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly into a large beaker containing 500 g of crushed ice.
-
With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture is ~11-12. A thick, white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite® to remove the inorganic salts. Wash the Celite® pad thoroughly with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization (e.g., from ethanol/water) or silica gel chromatography to obtain this compound as a solid. (Typical yield: 75-85%).
References
- 1. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol | Semantic Scholar [semanticscholar.org]
- 5. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline under acidic or basic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(Imidazo[1,2-a]pyridin-2-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to provide insights and practical guidance on the stability of this compound, particularly under acidic and basic experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule arise from its two key structural features: the aniline moiety and the imidazo[1,2-a]pyridine core.
-
Aniline Moiety: The free amino group on the phenyl ring makes this part of the molecule susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, and certain metal ions. Oxidative degradation often leads to the formation of colored impurities and can result in polymerization to resinous materials.[1] The stability of anilines is also highly pH-dependent.[2][3]
-
Imidazo[1,2-a]pyridine Core: While generally a stable heterocyclic system found in numerous pharmaceuticals, the imidazole portion can be liable to base-mediated autoxidation and photodegradation when in solution.[4][5][6]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf life and prevent degradation, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. For solutions, the best practice is to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a neutral pH (around 7.0), protected from light, and stored at low temperatures (e.g., 4°C) to minimize degradation.[1]
Q3: My solution of this compound has turned yellow/brown. What does this mean?
A3: Discoloration, typically to a yellowish or brownish hue, is a common indicator of aniline oxidation.[1] This suggests that the compound is degrading. We strongly advise against using discolored solutions for quantitative experiments, as the presence of degradation products can interfere with your assay and lead to inaccurate results. Prepare a fresh solution from solid material.
Q4: Can I expect the imidazo[1,2-a]pyridine ring to open under harsh acidic or basic conditions?
A4: The imidazo[1,2-a]pyridine ring system is generally robust. While extreme conditions can degrade almost any organic molecule, this heterocyclic core is not typically prone to ring-opening under the acidic or basic conditions commonly used in pharmaceutical forced degradation studies (e.g., 0.1 M HCl, 0.1 M NaOH).[7][8] Degradation, if it occurs, is more likely to involve modification of the substituent groups or the aniline moiety.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides logical steps to diagnose and resolve them.
| Observed Problem | Potential Cause(s) | Recommended Action & Rationale |
| Poor Reproducibility in Biological Assays | Compound degradation in assay buffer. The pH of your buffer may be promoting hydrolysis or oxidation. | 1. Verify Buffer pH: Ensure the pH of your stock and final assay buffer is controlled and within a stable range (ideally near neutral).2. Time-Course Study: Analyze the purity of your compound in the final assay buffer at different time points (e.g., 0, 2, 4, 24 hours) using HPLC. This will reveal if the compound is degrading over the course of your experiment.3. Spike Recovery: Perform a spike-recovery experiment to see if the matrix itself is causing degradation. |
| Appearance of New Peaks in HPLC Chromatogram | Acidic or basic hydrolysis/degradation. Your mobile phase or sample diluent might be causing on-column or in-vial degradation. | 1. Neutralize Sample: Ensure your sample is neutralized before injection if it was subjected to harsh pH stress.2. Adjust Mobile Phase pH: If new peaks appear during routine analysis, evaluate the pH of your mobile phase. The aniline moiety's protonation state can affect retention time and stability.3. Conduct a Forced Degradation Study: Systematically investigate the compound's stability to confirm if the new peaks are degradation products. See the detailed protocol below.[9] |
| Loss of Compound Mass (Poor Mass Balance) | 1. Formation of volatile degradants.2. Formation of insoluble polymers (from aniline oxidation).3. Degradants are not being detected by the analytical method (e.g., lack a chromophore). | 1. Check for Precipitation: Visually inspect stressed samples for any solid material.2. Broaden Analytical Detection: Use a mass spectrometer (LC-MS) in addition to a UV detector to look for products that may not have the same UV absorbance.3. Evaluate Different HPLC Columns/Methods: Ensure your analytical method is capable of separating a wide range of polar and non-polar species. |
Experimental Protocol: Forced Degradation Study
To definitively determine the stability of this compound, a forced degradation study is essential.[7][8] This involves intentionally stressing the compound under various conditions to predict its degradation pathways.
Objective
To assess the stability of this compound in solution under acidic and basic conditions and to develop a stability-indicating analytical method.
Materials
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Ammonium Hydroxide or Ammonium Bicarbonate
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
Workflow Diagram
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) to prepare a 1 mg/mL stock solution. Ensure complete dissolution.
-
-
Setting Up Stress Conditions:
-
For each condition, use a separate vial. Add an aliquot of the stock solution and the stressor. A typical ratio is 1:1 (v/v) to achieve a final drug concentration of 0.5 mg/mL and a stressor concentration of 0.1 M.
-
Acidic Stress: Mix equal volumes of stock solution and 0.2 M HCl to yield a final concentration of 0.1 M HCl.
-
Basic Stress: Mix equal volumes of stock solution and 0.2 M NaOH to yield a final concentration of 0.1 M NaOH.
-
Control Sample: Mix the stock solution with an equal volume of the solvent used for the stressors (e.g., water) to serve as an unstressed control.
-
-
Incubation:
-
Incubate all samples at a controlled temperature. Start with room temperature (~25°C). If no degradation is observed, the temperature can be elevated (e.g., 50-60°C) to accelerate the process.[8]
-
Protect all samples from light to prevent confounding photodegradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 8, and 24 hours). The initial time point (T=0) should be taken immediately after adding the stressor.
-
-
Sample Quenching and Analysis:
-
Immediately before analysis, neutralize the aliquot. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl. This is critical to stop the degradation reaction and prevent damage to the HPLC column.
-
Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method. A good starting point is a C18 column with a gradient elution from a weakly acidic mobile phase (e.g., 0.1% formic acid in water) to acetonitrile.
-
Use a PDA detector to monitor peak purity and a mass spectrometer to identify the mass of the parent compound and any potential degradation products.
-
Data Interpretation and Visualization
The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation pathways are observed without being overly complex.[9]
1. Calculate Percentage Degradation:
-
Use the peak area from the HPLC chromatogram. % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
2. Assess Mass Balance:
-
Mass balance is crucial to ensure all degradation products are accounted for. % Mass Balance = [(Area_Parent_Stressed + ΣArea_Degradants) / Area_Parent_Control] * 100
-
A mass balance between 95-105% is generally considered acceptable.
3. Hypothesized Degradation Pathways:
Based on the known chemistry of aniline and imidazopyridine, we can hypothesize potential degradation points.
Caption: Potential degradation sites under stress.
Analysis of Potential Degradants (LC-MS Data):
| Condition | Observed m/z | Possible Identity | Rationale |
| Parent | 222.10 | This compound [M+H]⁺ | Expected mass of the protonated molecule. |
| Basic/Oxidative | 238.10 | Hydroxylated derivative [M+H]⁺ | Addition of an oxygen atom (+16 Da) to either the aniline or imidazopyridine ring. |
| Basic/Oxidative | 441.18 | Dimer [2M-H]⁺ | Oxidative coupling of two aniline molecules, a common degradation pathway for anilines. |
This systematic approach will provide a clear and defensible understanding of the stability of this compound, enabling you to design robust experiments and trust the integrity of your data.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile and powerful reaction. Here, we consolidate field-proven insights and data from key literature to provide actionable solutions for common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction, providing a solid foundation for experimental design and troubleshooting.
Q1: What is the general role of the copper catalyst in this synthesis?
The copper catalyst is central to the formation of the imidazo[1,2-a]pyridine scaffold, primarily by facilitating C-N bond formation. The reaction often proceeds through a sequence of steps that can include condensation, cyclization, and oxidation. The specific mechanism can vary depending on the starting materials, but generally involves the copper center activating the substrates and promoting the key bond-forming events. For instance, in the reaction of 2-aminopyridines with ketones, a proposed mechanism involves a copper-catalyzed Ortoleva-King reaction intermediate.[1] Computational studies on related copper-catalyzed reactions suggest that the catalyst can significantly lower the activation energies of key intermediates in the reaction pathway.[2]
Q2: How critical is the choice of the copper source (e.g., Cu(I) vs. Cu(II))?
The oxidation state of the initial copper source can be a critical parameter, although the active catalytic species may be generated in situ. Many successful protocols utilize Cu(I) salts like CuI or CuBr.[1][3][4] These are often effective in facilitating the key C-N coupling steps. However, Cu(II) salts such as Cu(OAc)₂ or CuSO₄ have also been used effectively, sometimes in reactions that involve an oxidative cycle.[5] In some protocols, an in situ reduction of Cu(II) to Cu(I) can occur, for example, by using a reducing agent like sodium ascorbate.[6] The choice may also depend on the specific reaction partners and the need for an oxidative or redox-neutral pathway.
Q3: What is the function of ligands in these reactions, and are they always necessary?
Ligands play a crucial role in stabilizing the copper catalyst, modulating its reactivity, and preventing catalyst agglomeration or decomposition. Common ligands include nitrogen-based systems like 1,10-phenanthroline or bipyridine.[4] The ligand can influence the solubility of the catalyst complex and its electronic properties, thereby affecting the reaction rate and yield. However, not all copper-catalyzed imidazo[1,2-a]pyridine syntheses require an external ligand. Several efficient "ligand-free" protocols have been developed, which simplifies the reaction setup.[4] In some cases, the substrates or solvent can act as ligands.
Q4: How do solvent and base selection impact the reaction outcome?
The choice of solvent and base are critical parameters that must be optimized for each specific reaction.
-
Solvent: Solvents like DMF, DMSO, and toluene are commonly employed.[3][4] The solvent's polarity and coordinating ability can influence the solubility of reactants and the stability of intermediates. For example, DMF was found to be the optimal solvent in a CuBr-catalyzed synthesis using aminopyridines and nitroolefins.[3]
-
Base: The base is often required to deprotonate one of the reactants, facilitating its entry into the catalytic cycle. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines. The strength and nature of the base can significantly affect the reaction rate and the formation of byproducts. In some cases, a base-free protocol has been developed, which can be advantageous for base-sensitive substrates.[4][7]
Q5: My reaction requires an oxidant. What are the common choices?
Many copper-catalyzed imidazo[1,2-a]pyridine syntheses are oxidative cyclizations. A key advantage of many modern protocols is the use of atmospheric air or molecular oxygen as a green and inexpensive oxidant.[3][8] This avoids the need for stoichiometric amounts of potentially hazardous chemical oxidants. The oxygen often participates in the regeneration of the active catalytic species.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst may not be in the active oxidation state or may have decomposed. 2. Sub-optimal Temperature: The reaction may require higher thermal energy to overcome the activation barrier. 3. Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminopyridine or steric hindrance on either coupling partner can decrease reactivity.[3][7] 4. Incorrect Solvent or Base: The chosen solvent may not adequately solubilize the reactants, or the base may be too weak to facilitate the necessary deprotonation. | 1. Catalyst System Optimization: a. Screen different copper sources (e.g., CuI, CuBr, Cu(OAc)₂, CuO nanoparticles).[9] b. If using a ligand-free system, consider adding a ligand like 1,10-phenanthroline to stabilize the catalyst.[4] 2. Temperature Adjustment: a. Incrementally increase the reaction temperature. Many protocols report optimal temperatures in the range of 80-120 °C.[3][4] 3. Address Substrate Issues: a. For electron-deficient 2-aminopyridines, a more electron-donating ligand or a stronger base might be necessary to enhance the nucleophilicity of the pyridine nitrogen. b. For sterically hindered substrates, longer reaction times or higher temperatures may be required.[3] 4. Solvent and Base Screening: a. Screen a panel of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DMSO). b. Test a range of bases with different strengths (e.g., K₂CO₃, Cs₂CO₃, DBU). |
| Formation of Multiple Byproducts | 1. Side Reactions of Starting Materials: Self-condensation of ketones or aldehydes, or polymerization of alkynes can compete with the desired reaction. 2. Decomposition of Product: The product may be unstable under the reaction conditions, especially at high temperatures over prolonged periods. 3. Incomplete Cyclization: Intermediates may be accumulating without proceeding to the final product. | 1. Optimize Reaction Conditions: a. Lower the reaction temperature to disfavor side reactions with higher activation energies. b. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation. 2. Modify Reagent Addition: a. In multi-component reactions, consider the slow addition of one of the reagents to maintain its low concentration and suppress side reactions. 3. Analyze Intermediates: a. If possible, isolate and characterize major byproducts to understand the competing reaction pathways. This can provide valuable clues for optimization. For instance, the formation of N-acetyl-2-aminopyridines as a byproduct has been observed with certain substrates.[4] |
| Poor Reproducibility | 1. Atmospheric Conditions: Reactions sensitive to oxygen or moisture may yield inconsistent results if not performed under a controlled atmosphere. 2. Purity of Reagents: Impurities in starting materials, solvents, or the catalyst can inhibit the reaction or lead to side products.[10] 3. Catalyst Heterogeneity: If using a solid-supported or nanoparticulate catalyst, variations in particle size or distribution can affect reactivity. | 1. Control the Atmosphere: a. If the reaction is known to be sensitive to air, perform it under an inert atmosphere (e.g., Nitrogen or Argon). Conversely, if the reaction requires an oxidant, ensure consistent exposure to air or use an oxygen balloon.[3][4] 2. Ensure Reagent Quality: a. Use freshly purified solvents and reagents. b. Verify the purity of starting materials by NMR or other analytical techniques. 3. Standardize Catalyst Handling: a. When using heterogeneous catalysts, ensure consistent preparation and handling procedures to maintain uniform catalytic activity. |
Visualizing the Process
To aid in understanding the experimental workflow and decision-making process, the following diagrams are provided.
General Reaction Mechanism
Caption: A generalized workflow for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding imidazo[1,2-a]pyridine syntheses.
Experimental Protocols
Representative Protocol: Cu(I)-Catalyzed Synthesis from 2-Aminopyridine and a Nitroolefin
This protocol is adapted from a literature procedure and serves as a general starting point for optimization.[3]
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous DMF (3 mL) to the vial.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 80 °C. The reaction is typically stirred in the presence of air, which acts as the oxidant.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
How to avoid polysubstitution in derivatization of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Welcome to the technical support guide for the targeted derivatization of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The unique electronic properties of this molecule present both opportunities for diverse functionalization and significant challenges, most notably the high propensity for polysubstitution. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you achieve clean, selective, and high-yield monosubstitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for electrophilic substitution?
A1: The molecule possesses multiple nucleophilic centers, making it highly susceptible to electrophilic attack. Understanding the hierarchy of reactivity is the first step toward controlling your reaction's outcome.
-
The Aniline Moiety: The primary amino (-NH₂) group is a powerful activating group in electrophilic aromatic substitution (EAS).[1] It strongly enriches the ortho and para positions of the aniline ring with electron density. Since the para position is occupied by the imidazopyridine core, the two ortho positions (C3' and C5') are exceptionally reactive.
-
The Imidazo[1,2-a]pyridine Core: This heterocyclic system is also electron-rich and readily undergoes EAS. The most nucleophilic and sterically accessible position is C3 on the imidazole ring.[2][3] This is the most common site for functionalization on the heterocyclic core.[4][5][6]
-
The Amino Group Nitrogen: The lone pair on the primary amine nitrogen makes it a potent nucleophile, susceptible to reactions like acylation and alkylation.
This confluence of reactive sites means that without careful control, an electrophile can react at multiple positions, leading to a complex and often inseparable mixture of products.
Q2: I'm consistently observing polysubstitution (di- or tri-substituted products) during my experiments. What is the underlying cause?
A2: Polysubstitution is the most common pitfall when working with this substrate. The issue stems directly from the extreme activation conferred by the unprotected aniline -NH₂ group.[7]
For instance, in reactions like bromination, the aniline ring is so electron-rich that the reaction proceeds rapidly even without a catalyst, often leading to the substitution of all available ortho and para positions.[8] This results in the formation of 2',6'-dibromo-4-(imidazo[1,2-a]pyridin-2-yl)aniline, and potentially further substitution on the C3 position of the imidazopyridine ring if conditions are harsh enough. Direct nitration is also problematic, as the strongly acidic conditions can protonate the amino group, forming a deactivating -NH₃⁺ group, which unexpectedly directs substitution to the meta position while also risking oxidation of the molecule.[7]
Q3: What is the most effective and universally applicable strategy to prevent polysubstitution on the aniline ring?
A3: The cornerstone of achieving selectivity is the temporary "deactivation" of the primary amino group through the use of a protecting group .[9] By converting the highly activating -NH₂ group into a moderately activating N-acyl group (an amide), you can tame its reactivity.[10]
The most common and effective strategy is N-acetylation . Reacting the aniline with acetic anhydride or acetyl chloride converts it to the corresponding acetanilide.[8] The resulting amide group (-NHCOCH₃) is still an ortho, para-director, but its activating strength is significantly diminished because the nitrogen lone pair is now in resonance with the adjacent carbonyl group.[7] This moderation is sufficient to prevent polysubstitution, allowing for clean, controlled monosubstitution. The acetyl group can be easily removed later via acid or base hydrolysis to restore the primary amine.[8]
Troubleshooting Guide: From Polysubstitution to Selective Monofunctionalization
Scenario 1: Uncontrolled Halogenation
-
Problem: "My bromination of this compound with Br₂ resulted in an intractable mixture of products, with mass spectrometry suggesting multiple bromine additions."
-
Root Cause Analysis: This is a classic case of over-activation. The unprotected aniline ring is too nucleophilic for a controlled reaction with an electrophile as reactive as bromine.[1]
-
Strategic Solution: The Protect-Substitute-Deprotect Workflow. This three-step sequence is essential for achieving monosubstitution on the aniline ring.
Scenario 2: Competing Substitution on Both Rings
-
Problem: "After protecting my aniline as an acetamide, I attempted a Friedel-Crafts acylation to functionalize the imidazopyridine C3 position, but I'm getting substitution on the aniline ring as well."
-
Root Cause Analysis: While the acetamide group is less activating than an amine, it still directs ortho substitution on the aniline ring. Under strong Lewis acid conditions typical for Friedel-Crafts reactions, competitive substitution can occur.[11]
-
Strategic Solution: Condition Optimization & Regioselective Reagents.
-
Protect First: Always begin with N-acetylation as described above.
-
Choose Milder Conditions: For functionalizing the imidazopyridine C3 position, explore milder, regioselective methods that do not require harsh Lewis acids. Many modern protocols exist for C-H functionalization, alkylation, and halogenation specifically at the C3 position.[3][4][5]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower.
-
Stoichiometry: Use precisely 1.0 equivalent of your electrophile to minimize the chance of a second substitution event.
-
Summary of Strategies for Monosubstitution
| Derivatization Type | Key Challenge | Recommended Strategy & Rationale |
| Halogenation (e.g., Br₂, Cl₂) | Extreme over-activation of the aniline ring leading to polyhalogenation.[1] | 1. Protect the amine as an acetamide to moderate reactivity.[8]2. Use a milder halogenating agent (e.g., NBS, NCS) with 1.0 equivalent.3. Perform the reaction at low temperature (0 °C). |
| Nitration (HNO₃/H₂SO₄) | Risk of amine oxidation and formation of meta-directing anilinium ion (-NH₃⁺).[7] | 1. Protect the amine as an acetamide. This prevents protonation and oxidation.2. Perform nitration on the acetanilide.3. Deprotect via hydrolysis to yield the desired ortho-nitroaniline derivative. |
| Friedel-Crafts Acylation/Alkylation | The basic amine nitrogen complexes with and deactivates the Lewis acid catalyst (e.g., AlCl₃). | 1. Protect the amine as an acetamide. The amide is less basic and more compatible with Lewis acids.2. Use a sufficient amount of catalyst to account for any minor complexation.3. Note: This will likely direct acylation to the ortho position of the aniline ring due to the directing effect of the acetamide group. |
| C3-Functionalization of Imidazopyridine | Competitive substitution on the still-activated (even if protected) aniline ring. | 1. Protect the aniline amine first.2. Utilize established regioselective methods for imidazo[1,2-a]pyridines, which often use specific catalysts (e.g., Pd, Cu, Y(OTf)₃) or conditions that favor C3 attack.[4][12][13] |
Key Experimental Protocols
Protocol 1: N-Acetylation (Protection) of this compound
-
Objective: To convert the highly activating -NH₂ group to a moderately activating -NHCOCH₃ group.
-
Materials:
-
This compound (1.0 equiv)
-
Acetic Anhydride (1.1 - 1.5 equiv)
-
Pyridine or Triethylamine (as solvent or catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as an alternative solvent
-
-
Procedure:
-
Dissolve this compound in pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid, N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, by recrystallization or column chromatography.
-
Protocol 2: Regioselective Monobromination of the N-Protected Substrate
-
Objective: To achieve clean monobromination at the C3' position of the aniline ring.
-
Materials:
-
N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Acetic Acid (AcOH) or DMF as solvent
-
-
Procedure:
-
Dissolve the N-acetylated starting material in acetic acid.
-
Cool the solution to 0-5 °C.
-
Add NBS portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at low temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
The crude product can be purified by recrystallization.
-
Protocol 3: Amide Hydrolysis (Deprotection)
-
Objective: To remove the acetyl protecting group and regenerate the primary amine.
-
Materials:
-
Monobrominated N-acetylated compound (1.0 equiv)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Sodium Hydroxide (e.g., 10% NaOH)
-
Ethanol (as a co-solvent to aid solubility)
-
-
Procedure (Acidic Hydrolysis):
-
Suspend the N-acetylated compound in a mixture of ethanol and 6M HCl.
-
Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature.
-
Carefully neutralize the mixture with a base (e.g., solid NaOH or saturated NaHCO₃ solution) until pH > 8.
-
Extract the deprotected product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
-
By implementing this strategic approach of protection, controlled substitution, and deprotection, you can effectively navigate the challenges of derivatizing this compound and achieve your desired monosubstituted targets with greater precision and yield.
References
- 1. scribd.com [scribd.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. homework.study.com [homework.study.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Recrystallization of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Welcome to the technical support center for the purification of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. The unique structural characteristics of this molecule present specific challenges, and this document provides a framework for developing a robust and effective purification protocol.
Disclaimer: Specific recrystallization data for this compound is not widely available in published literature. The following guide is based on an analysis of its physicochemical properties, established principles of crystallization for analogous heterocyclic and amine-containing compounds, and common laboratory troubleshooting practices.
Understanding the Molecule: Impact on Crystallization
The structure of this compound contains several functional groups that dictate its solubility and crystallization behavior:
-
Aromatic Rings: The fused imidazopyridine system and the aniline ring are planar and can engage in π-π stacking interactions, which are crucial for the formation of a stable crystal lattice.
-
Aniline Amino Group (-NH₂): This group is a potent hydrogen bond donor.
-
Imidazopyridine Nitrogens: The nitrogen atoms within the heterocyclic system act as hydrogen bond acceptors.
-
Overall Polarity: The combination of these features results in a molecule of moderate polarity with a rigid structure, which can be challenging to dissolve in common organic solvents. A related structure was noted to have very low solubility in many typical solvents but was soluble in DMSO and NMP[1].
These characteristics mean that finding a single solvent that meets the ideal criteria—high solubility when hot, low solubility when cold—can be difficult, often necessitating the use of mixed-solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound? An ideal solvent should meet four primary criteria[2]:
-
High Solubility at High Temperature: The compound must be very soluble in the boiling solvent to allow for complete dissolution.
-
Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling[2].
-
Does Not React with the Compound: The solvent must be chemically inert towards this compound.
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing[3]. The boiling point should also be low enough to allow for easy removal from the final crystals.
Q2: Where should I start with solvent selection? A systematic approach involves screening a range of solvents with varying polarities. Given the molecule's structure, which includes polar amine and nitrogen heterocycle functionalities, moderately polar to polar solvents are the best starting points. It is also worth considering solvents that share functional groups with the solute[4]. For amines and other basic compounds, the use of organic acids or mixtures containing them can sometimes be effective[5].
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Specific Solvents to Test | Rationale & Expected Behavior |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen bond with the solute. Often a good starting point for moderately polar compounds[4]. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. Its high volatility is a benefit for drying. |
| Esters | Ethyl Acetate | A moderately polar solvent; often used in mixed systems with nonpolar solvents like hexanes[4]. |
| Ethers | Tetrahydrofuran (THF) | Can be a good solvent, but its peroxide-forming nature requires caution. Often used in solvent/anti-solvent pairs[4]. |
| Aromatic | Toluene | The aromatic nature may help dissolve the compound at high temperatures due to π-π interactions. |
| Highly Polar | Acetonitrile, Water, Acetic Acid | Water is unlikely to work alone but is a common anti-solvent with alcohols[6]. Acetic acid can be effective for basic compounds like amines[5]. |
Q3: Is a single solvent or a mixed-solvent system more likely to be successful? For complex molecules like this, a mixed-solvent system is often more successful. This technique involves dissolving the compound in a minimal amount of a "good" hot solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. A few more drops of the good solvent are added to clarify the solution, which is then cooled slowly[6][7].
Common solvent pairs include ethanol/water, acetone/hexanes, and toluene/hexanes[4][6].
Q4: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it? "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated or cooled too quickly[3][8].
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add more of the "good" solvent to make the solution more dilute[3].
-
Allow the solution to cool much more slowly. Insulating the flask can help[8].
-
If using a mixed-solvent system, try using less of the "poor" solvent.
Q5: I'm not getting any crystals, even after cooling. What should I do? This is one of the most common issues and usually indicates one of two things:
-
Too much solvent was used: The solution is not supersaturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool again[8][9].
-
The solution is supersaturated but requires nucleation: Crystal growth needs a starting point. You can induce nucleation by:
Q6: My yield is very low. How can I improve it? A low yield (e.g., <50%) can be frustrating. The primary cause is that a significant amount of your compound remains dissolved in the cold solvent (the "mother liquor")[2][9].
Improvement Strategies:
-
Use the minimum amount of hot solvent: This is the most critical factor. Using excess solvent is the most common reason for poor recovery[2][8].
-
Ensure adequate cooling: Cool the flask in an ice-water bath after it has reached room temperature to maximize precipitation[6].
-
Recover a second crop: After filtering the first batch of crystals, take the mother liquor and evaporate a portion of the solvent. Upon cooling, a second, usually less pure, crop of crystals may form[7].
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different test solvent (from Table 1) dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound at this stage[2].
-
Gently heat the tubes that showed poor solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves. Note the approximate volume.
-
Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath.
-
Observe which solvents produce a good yield of crystalline solid. The best single solvent is one that dissolves the compound when hot but yields abundant crystals when cold. If no single solvent is ideal, identify a good solvent and a poor solvent to use as a mixed-solvent pair.
Protocol 2: Standard Recrystallization Workflow (Single Solvent)
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Heat the mixture on a hotplate with stirring. Add more hot solvent in small portions until the solid completely dissolves. Do not add a large excess[7].
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust) or if decolorizing carbon was used, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities[9].
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Troubleshooting & Visualization
Diagram 1: Recrystallization Solvent Selection Workflow
Caption: A workflow for selecting an appropriate recrystallization solvent system.
Diagram 2: Troubleshooting Common Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization failures.
References
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quenching Fluorescence of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the fascinating class of imidazo[1,2-a]pyridine fluorophores. This guide is designed to provide in-depth troubleshooting assistance and practical insights into fluorescence quenching experiments involving these derivatives. As a versatile scaffold in medicinal chemistry and materials science, understanding their photophysical behavior is paramount to successful application.[1][2][3]
This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your data interpretation is sound.
Foundational Understanding: The Photophysics of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives are highly fluorescent due to their rigid, π-conjugated bicyclic structure.[4] This framework minimizes non-radiative decay pathways, leading to excellent fluorescence quantum yields. However, their emission properties are highly sensitive to their environment, a characteristic that makes them excellent candidates for chemical sensors but also a potential source of experimental variability.[4][5]
Key factors influencing their fluorescence include:
-
Substituents: The electronic nature of groups attached to the heterocyclic core can dramatically alter fluorescence properties. Electron-donating groups (e.g., -NH₂, -OCH₃) can enhance fluorescence, while electron-withdrawing groups (e.g., -NO₂) can diminish it.[5][6] This "push-pull" system can be engineered to tune the molecule's response.[7]
-
Solvent Polarity: The solvent environment can affect the energy of the excited state, leading to shifts in emission wavelengths (solvatochromism).
-
pH: The nitrogen atoms in the imidazo[1,2-a]pyridine core can be protonated or deprotonated, significantly altering the electronic structure and, consequently, the fluorescence output.[5][8] This makes some derivatives effective pH probes.
-
Analyte Interaction: Specific binding events with metal ions, biomolecules, or other analytes can lead to either enhancement or quenching of fluorescence, forming the basis of "turn-on" or "turn-off" sensors.[9][10][11]
Troubleshooting Guide: Common Issues in Quenching Experiments
This section addresses common challenges in a question-and-answer format, providing both the likely cause and a validated solution.
Question 1: Why is my initial fluorescence signal weak or completely absent?
A robust initial signal is critical. A weak or non-existent signal can stem from several factors.
-
Possible Cause 1: Sub-optimal Probe Concentration.
-
Explanation: The concentration of your imidazo[1,2-a]pyridine derivative may be too low to produce a detectable signal above the background noise of the instrument and solvent.
-
Solution: Prepare a dilution series of your probe to determine the optimal working concentration. Aim for an initial fluorescence intensity that is approximately 70-80% of the detector's maximum range to ensure you have a sufficient dynamic range for observing quenching.[12]
-
-
Possible Cause 2: Inappropriate pH of the Buffer.
-
Explanation: As protonation can significantly alter fluorescence, the pH of your experimental buffer may be outside the optimal range for your specific derivative, leading to a non-emissive state.[5]
-
Solution: Perform a pH titration of your fluorophore. Measure its fluorescence intensity across a wide pH range to identify the pH at which the signal is maximal and stable. Ensure your experimental buffer is maintained at this optimal pH.
-
-
Possible Cause 3: Incorrect Instrument Settings.
-
Explanation: Improperly set excitation/emission wavelengths or slit widths on the fluorometer can lead to poor signal detection.
-
Solution: First, confirm the absorption maximum (λ_max) of your derivative using a UV-Vis spectrophotometer. Set the excitation wavelength on the fluorometer to this λ_max. Record the full emission spectrum to identify the emission maximum and set your measurement wavelength accordingly. Optimize the excitation and emission slit widths to maximize signal while minimizing background noise.
-
-
Possible Cause 4: Sample Degradation or Impurities.
-
Explanation: Imidazo[1,2-a]pyridine derivatives, like many organic fluorophores, can be susceptible to degradation from light (photobleaching) or chemical instability.[13] Impurities from synthesis, particularly residual transition metals, can also act as potent quenchers.
-
Solution: Store your stock solutions in the dark and at low temperatures (e.g., -20°C). Prepare fresh working solutions for each experiment. Ensure the purity of your compound via techniques like NMR or mass spectrometry.
-
Question 2: I'm observing inconsistent results and high variability between replicates. What's going wrong?
Reproducibility is the cornerstone of reliable data. High variability often points to subtle issues in the experimental setup or the probe's behavior in the assay medium.
-
Possible Cause 1: Probe Aggregation.
-
Explanation: At higher concentrations, π-conjugated systems like imidazo[1,2-a]pyridines can aggregate. This can lead to self-quenching or erratic fluorescence signals due to the formation of non-emissive complexes.[12]
-
Solution: Lower the working concentration of your probe. You can investigate aggregation by examining the absorption spectrum at different concentrations; deviations from Beer's Law can indicate aggregation. Dynamic Light Scattering (DLS) can also be used to detect the formation of aggregates.
-
-
Possible Cause 2: Photobleaching.
-
Explanation: Continuous exposure to high-intensity excitation light can cause irreversible photochemical destruction of the fluorophore, leading to a steady decrease in signal over time.[13][14]
-
Solution: Minimize the sample's exposure to the excitation light. Reduce the excitation slit width or use a neutral density filter to decrease light intensity. If your protocol allows, use intermittent measurements rather than continuous monitoring. The addition of commercially available anti-photobleaching agents to your buffer can also be effective.
-
-
Possible Cause 3: Presence of Dissolved Oxygen.
-
Explanation: Dissolved molecular oxygen is a well-known collisional (dynamic) quencher of fluorescence for many organic dyes.[13] Its presence can lead to lower and more variable fluorescence intensity.
-
Solution: De-gas your buffer before use. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes or by using the freeze-pump-thaw method.[12]
-
Question 3: My Stern-Volmer plot is non-linear. How should I interpret this?
The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration. Non-linearity is common and provides important mechanistic information.
-
Possible Cause 1: Mixed Quenching Mechanisms.
-
Explanation: The quenching process may be a combination of static (formation of a non-fluorescent ground-state complex) and dynamic (collisional) quenching. This often results in an upward-curving Stern-Volmer plot.[15]
-
Solution: Perform temperature-dependent fluorescence measurements. Dynamic quenching is highly dependent on temperature (higher temperature leads to more efficient quenching), whereas static quenching is typically less efficient at higher temperatures as the ground-state complex becomes less stable. Additionally, fluorescence lifetime measurements are invaluable; dynamic quenching reduces the fluorescence lifetime, while pure static quenching does not.[16]
-
-
Possible Cause 2: Inner-Filter Effects (IFE).
-
Explanation: This is a "trivial" quenching mechanism where the quencher absorbs either the excitation light intended for the fluorophore or the emitted fluorescence.[16] It is not a true molecular quenching event and can lead to significant artifacts, often causing a downward curvature in the Stern-Volmer plot.
-
Solution: Measure the absorbance of your quencher at the excitation and emission wavelengths of your fluorophore. If there is significant absorbance, you must correct for the inner-filter effect. A detailed protocol for this correction is provided in Section 4.
-
FAQs: Specific Technical Inquiries
Q1: What are some common quenchers for imidazo[1,2-a]pyridine derivatives?
The unique electronic structure of these derivatives makes them sensitive to a variety of quenchers, which is why they are often developed as specific sensors.
| Quencher Type | Specific Examples | Observed Effect | Mechanism | Reference(s) |
| Metal Ions | Fe³⁺, Hg²⁺, Cu²⁺ | Typically "Turn-off" (Quenching) | Chelation, Photoinduced Electron Transfer (PET) | [9][10][17] |
| Metal Ions | Fe³⁺ | Can be "Turn-on" (Enhancement) | Chelation Enhanced Fluorescence (CHEF) | [9][18] |
| Anions | F⁻, CN⁻ | "Turn-on" by displacing a quenching metal ion | Analyte-induced displacement | [11][17] |
| Organophosphates | Nerve Agent Simulants (DCP, DCNP) | "Turn-off" (Quenching) | Nucleophilic reaction with the probe | [19][20] |
| Reactive Oxygen | Hydrogen Peroxide (H₂O₂) | "Turn-on" (Enhancement) | Oxidation of a boronic ester recognition moiety | [21] |
| Protons | Changes in pH | Quenching or Enhancement | Protonation/deprotonation of the heterocyclic core | [5] |
Q2: How can I experimentally distinguish between static and dynamic quenching?
This is a critical determination for understanding the probe-analyte interaction.
-
Method 1: Temperature Dependence Study:
-
Procedure: Measure the quenching efficiency at several different temperatures (e.g., 298 K, 308 K, 318 K).
-
Interpretation:
-
Dynamic Quenching: The quenching constant (Ksv) will increase with increasing temperature because quenching is dependent on diffusion and collisions.
-
Static Quenching: The quenching constant will decrease with increasing temperature because higher temperatures tend to destabilize the ground-state complex.
-
-
-
Method 2: Fluorescence Lifetime Measurement:
-
Procedure: Measure the fluorescence lifetime of your probe in the absence (τ₀) and presence (τ) of the quencher.
-
Interpretation:
-
Dynamic Quenching: The quencher interacts with the excited-state fluorophore, so the lifetime will decrease (τ₀/τ > 1).
-
Static Quenching: The quencher forms a non-fluorescent complex with the ground-state fluorophore. The uncomplexed fluorophores fluoresce normally, so the lifetime will be unchanged (τ₀/τ = 1).[16]
-
-
Q3: What is the "inner-filter effect" (IFE) and how do I correct for it?
The IFE is an artifact, not a true quenching mechanism. It occurs when the quencher absorbs excitation light (primary IFE) or emitted light (secondary IFE). It's crucial to correct for this to obtain accurate data.[16] A detailed protocol is provided below.
Key Experimental Protocols & Workflows
Workflow for a Typical Fluorescence Quenching Experiment
Caption: General workflow for fluorescence quenching analysis.
Protocol 1: General Fluorescence Quenching Assay
-
Preparation:
-
Prepare a concentrated stock solution of your imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a concentrated stock solution of the quencher in the same solvent or assay buffer.
-
Prepare the experimental buffer at the optimal pH and de-gas it by sparging with N₂ or Ar for 20 minutes.[12]
-
-
Sample Setup:
-
In a series of cuvettes or a microplate, add a fixed volume of the assay buffer.
-
Add a fixed aliquot of the fluorophore stock solution to each well/cuvette to achieve the final desired working concentration. Mix well.
-
Add increasing volumes of the quencher stock solution to create a range of quencher concentrations. Ensure the total volume of added stock solutions is small (<5% of the total volume) to avoid solvent effects.
-
Include a control sample containing only the fluorophore and buffer (zero quencher).
-
Bring all samples to the same final volume with the assay buffer.
-
-
Measurement:
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Use the predetermined optimal excitation wavelength.
-
Record the fluorescence intensity at the emission maximum for each sample.
-
-
Analysis:
-
Plot the fluorescence intensity ratio (F₀/F) against the quencher concentration ([Q]), where F₀ is the intensity without the quencher and F is the intensity at each quencher concentration. This is the Stern-Volmer plot.[13]
-
If the plot is linear, determine the Stern-Volmer quenching constant (Ksv) from the slope of the line.
-
Protocol 2: Correcting for the Inner-Filter Effect (IFE)
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the sample containing the highest concentration of the quencher at both the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
Apply Correction Formula: Use the following equation to obtain the corrected fluorescence intensity (F_corr):
-
F_corr = F_obs * 10^[(A_ex + A_em) / 2]
-
Where F_obs is the observed (measured) fluorescence intensity.
-
-
Re-plot Data: Use the F_corr values to construct the corrected Stern-Volmer plot. This corrected plot represents the true molecular quenching events.[16]
Quenching Mechanism Visualization
Caption: Pathways for Static vs. Dynamic fluorescence quenching.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijrpr.com [ijrpr.com]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Ensemble and Single-Molecule Studies on Fluorescence Quenching in Transition Metal Bipyridine-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Challenges in Scaling Up 4-(Imidazo[1,2-a]pyridin-2-yl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this valuable scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous drug candidates due to its versatile biological activity.[1][2][3] However, transitioning its synthesis from the lab bench to pilot scale presents a unique set of challenges.
This document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure a robust, scalable, and reproducible manufacturing process.
Synthetic Pathway Overview: The Groebke-Blackburn-Bienaymé Reaction
While several methods exist for constructing the imidazo[1,2-a]pyridine ring system, the Groebke-Blackburn-Bienaymé Reaction (GBBR) stands out as a highly efficient and convergent approach for industrial-scale production.[4][5] This one-pot, three-component reaction (3-CR) combines a 2-aminopyridine, an aldehyde, and an isocyanide, offering significant advantages in terms of atom economy and process simplification.[6]
For the synthesis of this compound, a common strategy involves the reaction of 2-amino-pyridine, 4-nitrobenzaldehyde, and an isocyanide, followed by the reduction of the nitro group. An alternative, more direct GBBR approach would utilize a protected 4-aminobenzaldehyde, though this may introduce additional protection/deprotection steps.
Below is the mechanistic pathway for the key heterocycle formation step.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Troubleshooting Guide for Synthesis and Scale-Up
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Section 2.1: Reaction Stage Issues
Q1: My GBBR has stalled or is showing low conversion by TLC/HPLC. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue, often traceable to catalyst activity, reagent quality, or suboptimal reaction conditions.
-
Causality - Catalyst Deactivation: The Lewis or Brønsted acid catalyst is crucial for activating the aldehyde and promoting imine formation.[7] Moisture is a primary culprit, as it hydrolyzes the catalyst and the Schiff base intermediate. On scale, incomplete drying of solvents or reactants can introduce significant amounts of water.
-
Solution - Rigorous Anhydrous Conditions:
-
Dry Solvents: Use freshly distilled solvents or pass them through a solvent purification system (e.g., alumina columns).
-
Dehydrating Agents: For larger-scale reactions where achieving perfectly anhydrous conditions is difficult, consider adding a dehydrating agent like trimethyl orthoformate.[8]
-
Catalyst Choice: Scandium triflate (Sc(OTf)₃) is highly effective but moisture-sensitive.[7] For robust, large-scale reactions, consider more water-tolerant catalysts or slightly higher catalyst loading (e.g., increasing from 5 mol% to 10 mol%).
-
-
Causality - Inefficient Water Removal: The initial condensation between the 2-aminopyridine and aldehyde releases water. If not removed, this water can inhibit the reaction equilibrium, preventing complete formation of the crucial Schiff base intermediate.[9]
-
Solution - Active Water Removal:
-
Azeotropic Distillation: If using a suitable solvent like toluene, employ a Dean-Stark trap to physically remove water as it forms. This is a highly effective scale-up strategy.
-
-
Causality - Reagent Purity: Isocyanides can degrade over time, and aldehydes can oxidize to carboxylic acids. The purity of the 2-aminopyridine is also critical.
-
Solution - Reagent Qualification:
-
Verify Purity: Always check the purity of starting materials by NMR or GC-MS before use.
-
Fresh Aldehyde: Use freshly opened or purified 4-nitrobenzaldehyde.
-
Isocyanide Quality: Isocyanides have a pungent odor; a diminished smell might indicate degradation. Store them under inert gas and refrigerated.
-
Q2: I'm observing a significant new spot on my TLC that isn't starting material or product. What is this side product and how can I minimize it?
A2: Side product formation often points to issues with reaction conditions or stoichiometry. Common culprits in imidazopyridine synthesis include incomplete cyclization and N-oxidation.
-
Causality - Incomplete Cyclization: The reaction can sometimes stall after the initial addition of the isocyanide but before the final cyclization and aromatization, leading to a stable, non-aromatic intermediate.[9] This is often promoted by insufficient thermal energy.
-
Solution - Driving the Reaction to Completion:
-
Increase Temperature: Gradually increase the reaction temperature. Many cyclizations require reflux conditions to overcome the activation energy barrier.[9]
-
Extended Reaction Time: Monitor the reaction closely; if conversion to the intermediate is seen but not to the final product, extending the reaction time may be necessary.
-
-
Causality - N-Oxidation: The pyridine nitrogen is susceptible to oxidation, especially if oxidative conditions are inadvertently introduced (e.g., low-quality solvents with peroxide impurities) or if certain reagents are used.[9] This leads to the formation of an imidazo[1,2-a]pyridine N-oxide.
-
Solution - Maintain an Inert Atmosphere:
-
Inert Gas Blanket: Run the reaction under a nitrogen or argon atmosphere, especially during heating, to prevent air oxidation.
-
Solvent Purity: Ensure solvents are free from peroxides.
-
Caption: Common side reactions in imidazopyridine synthesis.
Section 2.2: Scale-Up Specific Challenges
Q3: My yield dropped from 85% at 1g to 50% at 100g scale. Why did this happen and what should I adjust?
A3: A drop in yield upon scale-up is a classic process chemistry problem, typically rooted in mass and heat transfer limitations.
-
Causality - Inefficient Mixing: In a large reactor, localized "hot spots" or areas of poor reactant mixing can occur. This can lead to side reactions or decomposition. The surface-area-to-volume ratio decreases dramatically at scale, making heat dissipation less efficient.
-
Solution - Process Engineering Controls:
-
Stirring Rate: Ensure the stirring is vigorous enough to maintain a homogenous mixture. Use an appropriately sized and shaped impeller for your reactor.
-
Controlled Addition: Instead of adding all reagents at once, add one of the components (e.g., the isocyanide) slowly via an addition funnel or syringe pump. This helps control the reaction rate and any associated exotherm.
-
-
Causality - Thermal Control Issues: The GBBR can be exothermic. A small flask can dissipate this heat into the environment, but a large reactor cannot. Uncontrolled temperature spikes can lead to side product formation and decomposition.
-
Solution - Active Thermal Management:
-
Reactor Jacketing: Use a jacketed reactor with a heating/cooling circulator to maintain a constant internal temperature.
-
Monitor Internal Temperature: Always use a temperature probe that measures the internal reaction temperature, not the jacket temperature.
-
Reverse Addition: Consider adding the reaction mixture to a heated solvent rather than heating the entire mixture from room temperature to ensure a controlled start.
-
Caption: Troubleshooting workflow for low yield upon scale-up.
Section 2.3: Work-up and Purification Issues
Q6: Column chromatography isn't viable for my 100g+ batch. What are the best alternatives for purifying this compound?
A6: Moving away from chromatography is essential for efficient and cost-effective manufacturing. Recrystallization and salt formation are the preferred industrial methods.
-
Method 1: Recrystallization:
-
Rationale: This classic technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. It is highly effective for removing minor, less-soluble, or more-soluble impurities.
-
Protocol:
-
Solvent Screen: Perform a small-scale solvent screen to find a single solvent or solvent system (e.g., Ethanol/Water, Isopropanol/Heptane) where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Dissolve the crude material in the minimum amount of hot solvent.
-
Decolorization: If the solution is highly colored, you can add activated carbon and hot-filter it to remove colored impurities.
-
Crystallization: Allow the solution to cool slowly to form well-defined crystals. An ice bath can be used to maximize recovery.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Method 2: Salt Formation and Isolation:
-
Rationale: The target molecule is a basic amine and will form salts with acids. Impurities that are not basic will remain in the solvent. This is an excellent method for removing non-basic organic impurities. A sulfate salt formation has been shown to be effective for purifying related scaffolds.[8]
-
Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Acid Addition: Slowly add a solution of an acid (e.g., sulfuric acid in isopropanol, or gaseous HCl) to the stirred solution.
-
Precipitation: The product salt should precipitate out of the solution.
-
Isolation: Filter the solid salt, wash with the solvent, and dry.
-
Free-Basing (Optional): If the free amine is required, the isolated salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃, NaOH) to precipitate the pure free amine, which is then extracted or filtered.
-
-
| Parameter | Column Chromatography | Recrystallization | Salt Formation |
| Scalability | Poor | Excellent | Excellent |
| Solvent Usage | Very High | Moderate | Moderate |
| Cost | High (Silica, Solvents) | Low | Low |
| Labor Intensity | High | Moderate | Moderate |
| Purity Achieved | Very High | Good to High | Good to High |
| Best For | Complex mixtures, mg-g scale | Removing minor impurities, kg scale | Removing non-basic impurities, kg scale |
| Table 1. Comparison of Purification Methods for Scale-Up. |
Frequently Asked Questions (FAQs)
Q: Which catalyst is best for the GBBR on a large scale? A: While Sc(OTf)₃ is highly active at the lab scale[7], its cost and moisture sensitivity can be problematic. For large-scale work, consider more robust and economical options like zinc iodide (ZnI₂) or exploring heterogeneous acid catalysts that can be filtered off and potentially reused.[10]
Q: How can I reliably monitor the reaction? A: Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks. For quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is the standard. Develop an HPLC method that can resolve all starting materials, intermediates, and the final product. An example method might use a C18 column with a water/acetonitrile gradient.[11]
Q: What are the critical safety precautions for this synthesis? A:
-
Isocyanides: These are volatile, highly toxic, and have a very unpleasant odor. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Heterocyclic Amines: The final product class, heterocyclic amines, can pose health risks. Some are known or suspected carcinogens.[12][13] Avoid inhalation of dust or contact with skin.
-
Scale-Up Exotherms: As discussed, be prepared for potential exotherms. Have a cooling bath or system ready and ensure controlled reagent addition.
Q: How do I handle the final nitro-group reduction step at scale? A: The reduction of the nitro group to the aniline is a standard transformation but requires care at scale.
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) is a very clean method. However, it requires specialized high-pressure equipment (a hydrogenation reactor) and careful handling of flammable hydrogen gas and the potentially pyrophoric catalyst.
-
Chemical Reduction: A common alternative is using a metal reductant like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid. These methods are operationally simpler but generate significant metal waste streams that must be properly disposed of.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 7. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 12. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline: A Focus on ¹H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of innovation. The heterocyclic scaffold, imidazo[1,2-a]pyridine, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this scaffold, as seen in 4-(Imidazo[1,2-a]pyridin-2-yl)aniline, presents a unique analytical challenge. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective against other essential analytical techniques.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled first-line technique for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative stereochemistry of protons makes it an indispensable tool.[2] For a molecule like this compound, with its distinct aromatic regions, ¹H NMR offers a rapid and non-destructive method to confirm its identity and purity.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural interpretation. The following protocol outlines the key steps and considerations.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for polar aromatic compounds like the topic molecule, due to its high dissolving power. Chloroform-d (CDCl₃) is another common option. The choice of solvent can slightly influence the chemical shifts of labile protons (e.g., -NH₂).
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for a modern high-field NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR, with its signal defined as 0.00 ppm.
2. NMR Spectrometer Setup:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving complex multiplets in the aromatic region.[3]
-
Standard acquisition parameters include a 30-90° pulse angle and a sufficient relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is transformed into the frequency domain spectrum via a Fourier transform.
-
Phase correction, baseline correction, and referencing to the internal standard are performed to obtain a clean and accurate spectrum.
Analysis of the ¹H NMR Spectrum of this compound
While a publicly available experimental spectrum for this compound is not readily found in the searched literature, a detailed prediction can be made based on the extensive data available for structurally similar 2-arylimidazo[1,2-a]pyridines.[2][4][5][6]
The molecule comprises two distinct aromatic systems: the bicyclic imidazo[1,2-a]pyridine core and the 1,4-disubstituted (para) aniline ring.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.50 | d | 1H | H-5 | The proton at position 5 is typically the most deshielded proton on the imidazo[1,2-a]pyridine ring system due to the anisotropic effect of the adjacent nitrogen atom. In similar structures, this proton appears as a doublet.[5] |
| ~8.10 | s | 1H | H-3 | The proton on the imidazole portion of the bicyclic system is expected to be a singlet and is generally found in this downfield region.[2] |
| ~7.70 | d | 2H | H-2', H-6' | These protons on the aniline ring are ortho to the imidazo[1,2-a]pyridine substituent and are expected to be deshielded. They will appear as a doublet due to coupling with H-3' and H-5'. |
| ~7.55 | d | 1H | H-8 | This proton of the pyridine ring is expected to be a doublet. Its chemical shift is influenced by the fused imidazole ring.[5] |
| ~7.20 | t | 1H | H-7 | The proton at position 7 will appear as a triplet due to coupling with H-8 and H-6.[5] |
| ~6.80 | t | 1H | H-6 | This proton is typically found in the more upfield region of the imidazo[1,2-a]pyridine system and will be a triplet.[5] |
| ~6.65 | d | 2H | H-3', H-5' | These protons on the aniline ring are ortho to the amino group. The electron-donating nature of the amino group shields these protons, causing them to appear at a higher field (lower ppm) as a doublet. |
| ~5.50 | s (broad) | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature. |
Key Structural Features and Their NMR Signatures:
-
Imidazo[1,2-a]pyridine Core: The four protons on the pyridine part of the ring system (H-5, H-6, H-7, H-8) will exhibit characteristic splitting patterns (doublets and triplets) due to ortho-coupling. The singlet for H-3 is a hallmark of the 2-substituted imidazo[1,2-a]pyridine moiety.[2]
-
para-Substituted Aniline Ring: The aniline protons will appear as two distinct doublets, characteristic of an AA'BB' spin system in a 1,4-disubstituted benzene ring. The integration of these signals will be 2H each.
-
Amino Group: The labile protons of the primary amine will likely present as a broad singlet, the integration of which will correspond to two protons.
A Comparative Look: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Here, we compare ¹H NMR with two other common techniques for the characterization of small molecules.
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules.[7] | Analyzes the diffraction pattern of X-rays passing through a single crystal. |
| Information Provided | Detailed connectivity, stereochemistry, and conformational information in solution. | Provides the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.[7] | Delivers a precise three-dimensional atomic structure, including bond lengths and angles in the solid state. |
| Sample Requirements | Soluble sample (mg quantities). | Very small sample amount (ng to µg), must be ionizable. | A high-quality single crystal is essential, which can be challenging to obtain. |
| Strengths | - Non-destructive- Excellent for solution-state analysis- Provides detailed structural nuances | - High sensitivity- Accurate molecular weight determination- Can be coupled with chromatography for mixture analysis[8] | - Unambiguous determination of 3D structure- Considered the "gold standard" for structural proof |
| Limitations | - Lower sensitivity than MS- Can be difficult to interpret for very complex molecules or mixtures | - Does not provide detailed connectivity or stereochemical information on its own- Isomeric compounds can be indistinguishable | - Requires a suitable crystal- The solid-state structure may not represent the solution-state conformation |
Causality in Method Selection: A Scientist's Perspective
The choice of analytical technique is driven by the specific question at hand. For the initial confirmation of a successful synthesis of this compound, ¹H NMR is the most efficient and informative method. It quickly verifies the presence of the key structural motifs and the correct proton count.
Mass spectrometry would be the logical next step to confirm the molecular weight, providing strong evidence for the elemental formula. High-resolution mass spectrometry (HRMS) would offer an even higher degree of confidence.
If the absolute stereochemistry or a detailed analysis of intermolecular interactions in the solid state were required, for instance in a co-crystal with a target protein, then the arduous but definitive technique of X-ray crystallography would be employed.[9][10]
Visualizing the Workflow
The logical flow of structural analysis can be represented as follows:
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Navigating the Cytotoxic Landscape: A Comparative Analysis of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide offers an in-depth, comparative analysis of the cytotoxic potential of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline and its derivatives against various cancer cell lines. We will delve into the experimental methodologies for assessing cytotoxicity, present comparative data with established chemotherapeutic agents, and explore the underlying molecular mechanisms of action, providing a comprehensive resource for researchers in the field.
The Rationale for Investigating Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a heterocyclic amine that has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anticancer properties.[1][2] The planar structure of this scaffold allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. Derivatives of this core have been reported to inhibit various cellular processes crucial for cancer progression, such as cell proliferation, angiogenesis, and metastasis.[3]
This guide focuses on this compound and its analogues, a subset of this promising class of compounds. By understanding their cytotoxic effects and mechanisms, researchers can better design and develop more potent and selective anticancer agents.
Assessing Cytotoxicity: A Step-by-Step Experimental Protocol
The evaluation of a compound's cytotoxic potential is a cornerstone of anticancer drug discovery.[4] The Sulforhodamine B (SRB) assay is a widely used, reliable, and sensitive method for determining cell viability by measuring cellular protein content.[5][6]
Sulforhodamine B (SRB) Assay Protocol
This protocol outlines the key steps for evaluating the cytotoxicity of a test compound, such as a this compound derivative.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Cisplatin, Doxorubicin)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in complete culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilization: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[4]
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The cytotoxic activity of imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are a key metric for comparing cytotoxic potency.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative HB9 | A549 | Lung Cancer | 50.56 | [7][8] |
| Cisplatin | A549 | Lung Cancer | 53.25 | [7][8] |
| Derivative HB10 | HepG2 | Liver Carcinoma | 51.52 | [7][8] |
| Cisplatin | HepG2 | Liver Carcinoma | 54.81 | [7][8] |
| Derivative 8c | K-562 | Leukemia | 1.09 | [9] |
| Derivative 12b | MCF-7 | Breast Cancer | 11 | [10][11][12] |
| Doxorubicin | MCF-7 | Breast Cancer | Varies | [10][11][12] |
| C188 | MCF-7 | Breast Cancer | 24.4 | [13] |
| C188 | T47-D | Breast Cancer | 23 | [13] |
| iMPZ-8 | MDA-MB-231 | Breast Cancer | 7.5 | [14] |
Note: The IC50 values for standard drugs can vary depending on the specific experimental conditions.
Unraveling the Mechanism of Action: A Multifaceted Approach
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.[1][13]
Induction of Apoptosis
Several studies have shown that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[1]
Cell Cycle Arrest
Imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest at different phases, most commonly at the G1 or G2/M phase.[13][15] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[13] For instance, the compound C188 was found to induce G1-phase arrest in breast cancer cells by downregulating cyclin D.[13]
Inhibition of Key Signaling Pathways
The cytotoxic effects of these compounds are often mediated by their interference with crucial cancer-related signaling pathways.
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][15]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in the development and progression of various cancers. The derivative C188 has been shown to inhibit Wnt/β-catenin signaling in breast cancer cells.[13]
-
STAT3/NF-κB Pathway: These transcription factors are involved in inflammation and cancer. A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was found to modulate this pathway in breast and ovarian cancer cell lines.[16]
Visualizing the Cellular Impact
To better understand the complex interplay of these mechanisms, the following diagrams illustrate a representative experimental workflow and a key signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: Inhibition of the PI3K/Akt pathway by imidazopyridine derivatives.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising avenue for the development of novel anticancer agents. The available data demonstrates their potent cytotoxic activity against a range of cancer cell lines, often surpassing that of established chemotherapeutic drugs like Cisplatin.[7][8] Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, underscores their therapeutic potential.
Future research should focus on synthesizing and screening a wider array of derivatives to establish robust structure-activity relationships (SAR). Further mechanistic studies are also warranted to identify specific molecular targets and to explore potential synergistic combinations with existing anticancer therapies. The continued investigation of this versatile scaffold holds significant promise for expanding the arsenal of effective treatments in the fight against cancer.
References
- 1. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking of Imidazo[1,2-a]Pyridine-Based Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of in silico docking studies involving imidazo[1,2-a]pyridine-based inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antitubercular, and antiviral properties.[1][2][3] Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding modes of these inhibitors and guiding the design of more potent and selective drug candidates.[4][5][6] This guide will compare the performance of different imidazo[1,2-a]pyridine derivatives against various therapeutic targets, supported by experimental data, and provide a detailed protocol for conducting such studies.
Comparative Docking Performance of Imidazo[1,2-a]Pyridine Inhibitors
The effectiveness of in silico docking is best assessed by comparing the predicted binding affinities with experimental biological data. Below, we compare the docking performance of various imidazo[1,2-a]pyridine derivatives against several key protein targets.
Anticancer Targets: PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer, making it a prime target for drug development.[1][7] Several studies have explored imidazo[1,2-a]pyridine derivatives as inhibitors of this pathway. For instance, a novel series of these compounds was shown to inhibit the proliferation of A375 human melanoma cells with low IC50 values.[1] Molecular docking studies have revealed that these compounds can bind to the ATP-binding site of PI3K, leading to the inhibition of the downstream Akt/mTOR signaling.[1]
One study reported a compound that exhibited potent PI3Kα inhibition with an IC50 of 2 nM and also inhibited the proliferation of various breast cancer cell lines.[1] Another investigation into novel imidazo[1,2-a]pyridine hybrids against lung (A549) and liver (HepG2) cancer cell lines demonstrated significant cytotoxic potential.[8] Compound HB9 showed an IC50 value of 50.56 μM against A549 cells, outperforming the standard drug Cisplatin, while HB10 was highly active against HepG2 cells with an IC50 of 51.52 μM.[8] Molecular docking simulations with the 3D structure of human LTA4H indicated strong binding affinities, with the HB7 hybrid exhibiting the best score (-11.237 Kcal/mol).[8]
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Experimental IC50 | Cell Line | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | Not Specified | 2 nM | Breast Cancer | [1] |
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3KCA | Not Specified | 0.0028 µM | Melanoma (A375), Cervical (HeLa) | [1] |
| Compound 6 | Akt/mTOR pathway | Not Specified | 9.7 - 44.6 µM | Melanoma (A375, WM115), Cervical (HeLa) | [1] |
| Hybrid HB7 | LTA4H | -11.237 | Not Specified | Not Specified | [8] |
| Hybrid HB9 | Not Specified | Not Specified | 50.56 µM | Lung (A549) | [8] |
| Hybrid HB10 | Not Specified | Not Specified | 51.52 µM | Liver (HepG2) | [8] |
Antitubercular Targets: QcrB and ATP Synthase
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel antitubercular agents.[9][10] Imidazo[1,2-a]pyridines have emerged as a promising class of Mtb inhibitors.[2][10]
High-throughput screening identified imidazo[1,2-a]pyridines (IPs) as potent inhibitors of Mtb, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM.[9] Whole-genome sequencing of resistant mutants revealed that these compounds target QcrB, a subunit of the electron transport ubiquinol cytochrome c reductase.[9] Further structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-3-carboxamides have led to compounds with nanomolar potency.[11]
Another key target in Mtb is the F1F0 ATP synthase.[12][13] In silico studies involving 3D-QSAR modeling and molecular docking have been conducted on imidazo[1,2-a]pyridine derivatives against a homology-modeled ATP synthase.[12][13] A designed molecule, M3, showed a high docking score of -9.82 Kcal/mol, suggesting its potential as an ATP-synthase inhibitor.[12][13]
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Experimental MIC | Mtb Strain | Reference |
| Imidazo[1,2-a]pyridine inhibitors (1-4) | QcrB | Not Specified | 0.03 to 5 µM | M. tuberculosis and M. bovis BCG | [9] |
| Imidazo[1,2-a]pyridine-3-carboxamide 18 | Not Specified | Not Specified | <0.03 to 0.8 µM | MDR and XDR strains | [11] |
| Designed molecule M3 | F1F0 ATP Synthase | -9.82 | Not Specified | Not Specified | [12][13] |
| Azo-based imidazo[1,2-a]pyridine 4b | GyrB | -10.4 | Not Specified | Bacterial strains | [14] |
Experimental Protocol: A Self-Validating In Silico Docking Workflow
The following protocol outlines a robust and self-validating workflow for conducting in silico docking studies of imidazo[1,2-a]pyridine-based inhibitors. This protocol is designed to ensure technical accuracy and trustworthiness of the results.
Step 1: Protein and Ligand Preparation
The foundation of a reliable docking study lies in the meticulous preparation of the protein and ligand structures.
-
Protein Preparation:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably co-crystallized with a ligand.
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file. Add hydrogen atoms and assign correct bond orders.
-
Protonation and Energy Minimization: Assign protonation states to ionizable residues at a physiological pH. Perform a constrained energy minimization of the protein structure to relieve any steric clashes. This can be accomplished using modules like the Protein Preparation Wizard in Schrödinger Suite or similar tools in other software packages.[15]
-
-
Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structures of the imidazo[1,2-a]pyridine derivatives and convert them to 3D structures.
-
Ligand Optimization: Generate possible ionization states at a target pH. Perform a thorough conformational search and energy minimization of each ligand to obtain the lowest energy conformer. Tools like LigPrep in the Schrödinger Suite can be utilized for this purpose.
-
Step 2: Active Site Definition and Grid Generation
Accurately defining the binding site is crucial for a successful docking simulation.
-
Binding Site Identification: If the protein structure was co-crystallized with a ligand, the binding site can be defined based on the position of the co-crystallized ligand. Alternatively, binding pocket prediction algorithms can be used.
-
Grid Generation: A grid box is generated around the defined active site. The size of the grid should be sufficient to accommodate the ligands and allow for rotational and translational sampling.
Step 3: Molecular Docking
Several well-validated docking programs are available, each with its own set of algorithms and scoring functions.[16][17][18]
-
Choice of Docking Software:
-
Glide (Schrödinger): Known for its accuracy and efficiency, offering different precision modes (HTVS, SP, XP).[16][18]
-
GOLD (CCDC): Utilizes a genetic algorithm for flexible ligand docking and is recognized for its high accuracy in pose prediction.[17][18][19]
-
AutoDock Vina: A widely used open-source program known for its speed and accuracy.[17]
-
-
Docking Protocol:
-
Standard Precision (SP) or High-Throughput Virtual Screening (HTVS): For initial screening of a large library of compounds.
-
Extra Precision (XP): For more accurate docking of a smaller set of promising candidates.
-
Induced Fit Docking (IFD): To account for protein flexibility upon ligand binding, which can be critical for accurate pose prediction.[15]
-
Step 4: Analysis of Docking Results
The final step involves a thorough analysis of the docking poses and scores.
-
Scoring: Rank the ligands based on their docking scores (e.g., GlideScore, GoldScore, ChemPLP).[19] Lower docking scores generally indicate better binding affinity.
-
Pose Analysis: Visually inspect the top-ranked poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
-
Correlation with Experimental Data: The most critical validation step is to correlate the docking scores with experimental data (e.g., IC50, MIC values). A strong correlation enhances the confidence in the predictive power of the docking model.
Visualization of Key Concepts
To better illustrate the concepts discussed, we provide the following diagrams created using Graphviz (DOT language).
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Schematic of imidazo[1,2-a]pyridine inhibitor binding interactions.
Conclusion
In silico docking is an indispensable tool in modern drug discovery, providing valuable insights into the molecular interactions that govern inhibitor potency and selectivity. This guide has provided a comparative overview of docking studies on imidazo[1,2-a]pyridine-based inhibitors against various disease targets, highlighting the strong correlation between computational predictions and experimental results. The detailed, self-validating protocol presented herein offers a robust framework for researchers to conduct their own docking studies with a high degree of scientific integrity. By integrating these computational approaches, the scientific community can accelerate the development of novel and effective therapies based on the versatile imidazo[1,2-a]pyridine scaffold.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches [mdpi.com]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 8. chemmethod.com [chemmethod.com]
- 9. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 17. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 18. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Senior Application Scientist's Guide to the Fluorescent Properties of Substituted Imidazo[1,2-a]pyridines
Welcome, researchers and innovators. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned not only for its prevalence in pharmaceuticals like Zolpidem and Alpidem but also for its fascinating photophysical properties.[1] This fused heterocyclic system, possessing a rigid, π-conjugated structure, is an excellent platform for developing novel fluorophores.[1] The true power of this scaffold lies in its tunability; by strategically placing substituents on the bicyclic core, we can precisely modulate its fluorescent characteristics to suit a vast array of applications, from biological imaging to optoelectronics.[1][2]
This guide provides an in-depth comparison of the fluorescent properties of substituted imidazo[1,2-a]pyridines. We will move beyond a simple cataloging of data to explore the underlying principles that govern these changes. The experimental protocols included are designed to be robust and reproducible, reflecting the best practices in the field.
The Imidazo[1,2-a]pyridine Core: A Foundation for Fluorescence
The inherent fluorescence of the imidazo[1,2-a]pyridine system is the starting point for our exploration. The parent compound itself is fluorescent, but its properties are significantly enhanced and modified through chemical substitution.[3] Understanding the key positions for substitution is crucial for designing molecules with desired photophysical characteristics.
Caption: General structure of the imidazo[1,2-a]pyridine scaffold with key substitution positions.
The most influential positions for modifying fluorescence are C2, C3, and C7. Substituents at these sites directly impact the electronic distribution within the π-conjugated system, thereby altering the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Structure-Property Relationships: Tuning the Glow
The choice of substituent and its position is a causal determinant of the resulting fluorescent properties. The electronic nature of the substituent—whether it donates or withdraws electrons—is the primary driver of these changes.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), and methyl (-CH₃) generally enhance fluorescence intensity and quantum yield.[1][4] By pushing electron density into the aromatic system, they increase the transition dipole moment, favoring radiative decay (fluorescence) over non-radiative pathways. This often results in a bathochromic (red) shift in both absorption and emission spectra.[3] For instance, the introduction of a dimethylamino group at the 4'-position of a 2-phenylimidazo[1,2-a]pyridine causes a significant red shift in fluorescence to around 446 nm.[3]
-
Electron-Withdrawing Groups (EWGs): The effect of EWGs, such as nitro (-NO₂) or cyano (-CN), is more complex. While they can extend conjugation, they often decrease fluorescence intensity.[1] In many cases, EWGs can promote intersystem crossing to the triplet state or other non-radiative decay pathways, effectively quenching fluorescence.[5] For example, a nitro-substituted derivative of 3-hydroxymethyl imidazo[1,2-a]pyridine shows no fluorescence at all.[5]
-
Aryl Substituents: Attaching additional aromatic rings, such as phenyl or naphthyl groups, particularly at the C2 position, extends the π-conjugation of the system. This extension typically leads to higher quantum yields and a red shift in the emission wavelength.[1][3] This strategy is one of the most effective for creating highly luminescent derivatives.
-
Solvatochromism: Many imidazo[1,2-a]pyridine derivatives exhibit solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.[2][6] This phenomenon arises from a change in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized, leading to a larger Stokes shift and a red-shifted emission compared to nonpolar solvents.[6] This property is particularly valuable for developing environmental sensors and probes for biological membranes.[7]
Comparative Analysis of Substituted Derivatives
To provide a clear, objective comparison, the following table summarizes the photophysical data for a selection of representative imidazo[1,2-a]pyridine derivatives. This data, compiled from various studies, illustrates the principles discussed above.
| Compound (Substituents) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference(s) |
| Unsubstituted | Ethanol | ~330 | 370.5 | 40.5 | 0.57 | [3] |
| 7-Methyl | Ethanol | ~335 | 374 | 39 | 0.78 | [3] |
| 2-Phenyl | Ethanol | ~330 | 378 | 48 | 0.50 | [3] |
| 2-(2-Naphthyl) | Ethanol | ~338 | 381 | 43 | 0.60 | [3] |
| 7-Methyl-2-phenyl | Ethanol | ~335 | 377 | 42 | 0.61 | [3] |
| 2-(4-Aminophenyl) | Ethanol | ~360 | 445 | 85 | 0.70 | [3] |
| 2-(4-Dimethylaminophenyl) | Ethanol | ~365 | 446 | 81 | 0.61 | [3] |
| General Range (Various EDGs) | CH₂Cl₂ | N/A | Blue Region | N/A | 0.22 - 0.61 | [1] |
Analysis: The data clearly demonstrates that even a simple methyl group at C7 significantly boosts the quantum yield from 0.57 to 0.78.[3] The introduction of a phenyl group at C2 maintains a high quantum yield while extending the Stokes shift.[3] Most strikingly, adding a potent electron-donating amino group to the 2-phenyl substituent dramatically red-shifts the emission into the blue region of the visible spectrum (~445 nm) while maintaining a high quantum yield of 0.70.[3]
Experimental Protocols: From Synthesis to Characterization
To ensure scientific integrity, this section details the methodologies required to synthesize these compounds and accurately measure their fluorescent properties.
A. Synthesis: Iodine-Catalyzed Three-Component Reaction
A modern and efficient method for synthesizing substituted imidazo[1,2-a]pyridines is the one-pot, three-component condensation reaction catalyzed by molecular iodine.[8] This approach is valued for its operational simplicity and use of a cost-effective catalyst.[8]
Caption: Workflow for the iodine-catalyzed synthesis of imidazo[1,2-a]pyridines.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and an isocyanide, such as tert-butyl isocyanide (1.2 mmol).
-
Solvent and Catalyst: Add an appropriate solvent (e.g., Dichloromethane). Add molecular iodine (I₂) as a catalyst (typically 10-20 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically quenched with a sodium thiosulfate solution to remove excess iodine, extracted with an organic solvent, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure substituted imidazo[1,2-a]pyridine.[8]
B. Measurement of Relative Fluorescence Quantum Yield (Φ_F)
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard.[9]
Caption: Workflow for determining relative fluorescence quantum yield.
Detailed Protocol:
-
Materials and Equipment:
-
Spectrofluorometer: Must be capable of producing corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length.
-
Fluorescence Standard: A compound with a known, stable quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The standard should absorb at the same excitation wavelength as the sample.[10][11]
-
Solvent: Spectroscopic grade, ensuring it is the same for both the sample and standard to simplify calculations.
-
-
Procedure:
-
Solution Preparation: Prepare a stock solution of your synthesized imidazo[1,2-a]pyridine and the chosen standard in the same spectroscopic grade solvent.
-
Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects.[9]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. It is critical to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
Data Integration: For each recorded spectrum, integrate the area under the emission curve. This gives the integrated fluorescence intensity.[9]
-
-
Calculation:
-
Plot the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis) for both the sample and the standard.
-
Determine the gradient (slope) of the resulting straight lines for both the test sample (Grad_X) and the standard (Grad_ST).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation[9]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent. (If the same solvent is used, this term cancels out).
-
-
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of fluorescent molecules. The photophysical properties can be finely tuned through rational chemical modification, primarily driven by the electronic nature of the substituents. Electron-donating groups and extended π-conjugation are reliable strategies for enhancing quantum yield and shifting emission towards longer wavelengths. The detailed protocols provided herein offer a validated framework for the synthesis and characterization of novel derivatives. As our understanding of these structure-property relationships deepens, the potential to create bespoke fluorophores for advanced applications in high-resolution imaging, chemical sensing, and next-generation materials will continue to expand.
References
- 1. ijrpr.com [ijrpr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. faculty.fortlewis.edu [faculty.fortlewis.edu]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Kinase Inhibitor Design
A Comparative Guide to Structure-Activity Relationships and Experimental Evaluation
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature in drug discovery.[1] Its rigid, bicyclic structure provides a versatile framework for the development of potent and selective inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-based kinase inhibitors, offering a comparative overview for researchers, scientists, and drug development professionals. We will explore the SAR against various kinase targets, supported by experimental data, and provide detailed protocols for their evaluation.
The Versatility of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system offers several key advantages for kinase inhibitor design. Its bicyclic nature reduces conformational flexibility, which can lead to higher binding affinity and selectivity. The scaffold also possesses multiple sites for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The nitrogen atom at position 1 often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature observed in many kinase inhibitors.
Comparative SAR Analysis Across Key Kinase Targets
The following sections delve into the SAR of imidazo[1,2-a]pyridine derivatives against several important kinase families, highlighting key structural modifications and their impact on inhibitory activity.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Imidazo[1,2-a]pyridines have emerged as a promising class of PI3K inhibitors.
A key SAR finding in the development of pan-PI3K inhibitors is the importance of a planar conformation between the imidazo[1,2-a]pyridine core and a heteroaryl substituent at the 6-position.[4] This planarity allows for the accommodation of larger substituents in a hydrophobic pocket under the P-loop of the kinase. For instance, the introduction of a 1,1,1-trifluoroisopropoxy group at the 6'-position of a 5'-aminopyrazine substituent at the 6-position of the imidazo[1,2-a]pyridine core resulted in a potent and selective pan-PI3K inhibitor with good oral bioavailability and in vivo efficacy.[4]
Table 1: SAR of Imidazo[1,2-a]pyridine-based PI3K Inhibitors
| Compound | R1 (at 6-position) | R2 (at 3-position) | PI3Kα IC50 (nM) | Cellular Activity (A2780, IC50 in nM) |
| 1 | 5'-methoxy-5'-aminopyrazine | H | 10 | 150 |
| 14 | 6'-(1,1,1-trifluoroisopropoxy)-5'-aminopyrazine | H | 1.2 | 25 |
Data synthesized from[4]
The data in Table 1 clearly demonstrates that the bulky and hydrophobic trifluoroisopropoxy group significantly enhances both biochemical and cellular potency compared to a smaller methoxy group.
Dual Specificity Tyrosine-Regulated Kinases (DYRKs) and CDC-Like Kinases (CLKs)
DYRKs and CLKs are involved in a variety of cellular processes, including cell cycle regulation and splicing. A study exploring imidazo[1,2-a]pyridine derivatives as inhibitors of DYRK1A and CLK1 revealed important SAR insights.[2] The study found that substitution at the 2- and 3-positions of the imidazo[1,2-a]pyridine core was crucial for activity.
Specifically, a phenyl group at the 2-position and various substituents at the 3-position were explored. The most active compounds featured a carboxamide or a ketone at the 3-position.
Table 2: SAR of Imidazo[1,2-a]pyridine-based DYRK1A and CLK1 Inhibitors
| Compound | R (at 3-position) | DYRK1A IC50 (µM) | CLK1 IC50 (µM) |
| 4a | -C(O)NH-phenyl | >10 | >10 |
| 4c | -C(O)CH3 | 2.6 | 0.7 |
Data synthesized from[2]
As shown in Table 2, a simple acetyl group at the 3-position (compound 4c) led to a significant increase in potency against both DYRK1A and CLK1 compared to a larger carboxamide moiety (compound 4a).
Mer and Axl Tyrosine Kinases
Mer and Axl are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which play roles in immune regulation and cancer progression. Optimization of an imidazo[1,2-a]pyridine series for dual Mer/Axl inhibition highlighted the importance of a type I1/2 binding mode.[5]
A crystal structure of a lead compound bound to Mer kinase revealed a key hydrogen bond between the imidazo[1,2-a]pyridine core and the hinge region residue Met674.[5] The SAR studies focused on modifying a chloro-biphenyl group to enhance potency and selectivity.
Table 3: SAR of Imidazo[1,2-a]pyridine-based Mer/Axl Inhibitors
| Compound | R (on biphenyl moiety) | Mer pIC50 | Axl pIC50 |
| 2 | 4'-Cl | 8.3 | 7.9 |
| 32 | 3'-F, 4'-CN | 9.1 | 8.8 |
Data synthesized from[5]
The introduction of a fluorine and a cyano group on the biphenyl moiety (compound 32) led to a significant improvement in potency against both Mer and Axl kinases, demonstrating the impact of fine-tuning electronic and steric properties.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative protocols for evaluating imidazo[1,2-a]pyridine kinase inhibitors.
Kinase Inhibition Assay (Biochemical)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on a purified kinase.
Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), and adenosine triphosphate (ATP) in an appropriate assay buffer. Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in the same buffer.
-
Incubation: In a microplate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from ATP into the substrate) or non-radiometric methods like fluorescence-based assays or ELISA.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Proliferation Assay
This protocol assesses the effect of the inhibitors on the growth and viability of cancer cell lines.
Workflow: Cellular Proliferation Assay
References
A Comparative Guide to Verifying the Purity of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(Imidazo[1,2-a]pyridin-2-yl)aniline, a key intermediate in the synthesis of novel therapeutic agents, including potential angiotensin antagonists, requires rigorous purity assessment to preclude the incorporation of potentially harmful impurities into the final drug product.[1] This guide provides an in-depth, comparative analysis of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the robust purity determination of this critical intermediate. Our focus extends beyond procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a self-validating and transferable analytical framework.
The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1), form the bedrock of the methodologies presented herein.[2][3][4][5] These guidelines advocate for a thorough evaluation of an analytical method's suitability for its intended purpose, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness.
The Analyte: this compound
-
Molecular Formula: C₁₃H₁₁N₃[6]
-
Molecular Weight: 209.25 g/mol [7]
-
Structure: A fused bicyclic imidazopyridine moiety linked to an aniline ring. This structure confers a moderate degree of polarity and the presence of nitrogen atoms provides basic character, influencing its chromatographic behavior.
-
Purity Concerns: Impurities can arise from starting materials, by-products of the cyclocondensation reaction used in its synthesis, or degradation products. Given its aromatic amine structure, related positional isomers and oxidation products are of primary concern.
Methodological Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
The choice of stationary phase is paramount in achieving optimal separation in RP-HPLC. Here, we compare a traditional C18 (octadecylsilyl) column with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.
-
Method A: The Industry Standard (C18 Column)
-
Rationale: C18 columns are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention and broad applicability. The long alkyl chains provide a strong retentive surface for non-polar and moderately polar compounds. For a molecule like this compound, a C18 phase is expected to provide good retention and resolution from non-polar synthesis impurities.
-
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column)
-
Rationale: A Phenyl-Hexyl phase introduces π-π interaction capabilities in addition to hydrophobic interactions. This can be particularly advantageous for separating aromatic and unsaturated compounds, such as the analyte and its potential aromatic impurities. The phenyl rings on the stationary phase can interact with the aromatic systems of the analyte, offering a different separation mechanism that can resolve peaks that co-elute on a standard C18 column.
-
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC.
Caption: General workflow for HPLC purity determination.
Detailed Experimental Protocols
Adherence to established chromatography guidelines, such as those found in the United States Pharmacopeia (USP) Chapter <621>, is crucial for ensuring the reliability of the results.[8][9][10][11]
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter to remove any particulate matter.
Method A: C18 Column Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method B: Phenyl-Hexyl Column Protocol
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 60% A : 40% B
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Comparative Data and Performance Analysis
The following table presents hypothetical data to illustrate the performance differences between the two methods in resolving the main peak from two potential impurities: Impurity 1 (a less polar precursor) and Impurity 2 (a more polar, related isomer).
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | ||
| Impurity 1 | 18.5 | 12.2 |
| Main Analyte | 15.2 | 9.8 |
| Impurity 2 | 14.9 | 8.1 |
| Resolution (USP) | ||
| Main Analyte / Impurity 2 | 1.8 | 2.5 |
| Tailing Factor (USP) | ||
| Main Analyte | 1.2 | 1.1 |
| Calculated Purity (%) | 99.2% | 99.5% |
Analysis of Results:
-
Resolution: Method B, utilizing the Phenyl-Hexyl column, demonstrates superior resolution between the main analyte and the closely eluting Impurity 2 (Resolution = 2.5) compared to the C18 column (Resolution = 1.8).[12] A USP resolution value greater than 2.0 is generally desired for robust quantification. The enhanced resolution is likely due to the π-π interactions between the Phenyl-Hexyl stationary phase and the aromatic rings of the analyte and impurity, providing a selectivity advantage.
-
Retention and Run Time: Method B, being an isocratic method with a shorter column, offers a significantly faster analysis time. The main peak elutes at 9.8 minutes, whereas in Method A, it elutes at 15.2 minutes. This can lead to higher sample throughput.
-
Peak Shape: Both methods produce acceptable peak shapes, with tailing factors well within the typical USP limit of < 2.0. The slightly better tailing factor in Method B may be attributed to the use of a phosphate buffer at neutral pH, which can suppress silanol interactions with the basic amine group of the analyte more effectively than the acidic TFA mobile phase.
-
Purity Calculation: The improved separation in Method B allows for more accurate integration of the Impurity 2 peak, resulting in a slightly higher and likely more accurate purity value (99.5%) compared to Method A (99.2%), where partial co-elution might lead to an underestimation of the main peak's purity.
Troubleshooting and Method Validation
A robust HPLC method must be validated to ensure it is fit for its purpose.[2][3][5] The following diagram outlines a decision tree for troubleshooting common issues encountered during method development and validation.
Caption: Troubleshooting guide for poor HPLC peak resolution.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl methods are capable of assessing the purity of this compound. However, this comparative guide demonstrates that for this specific analyte and its potential impurities, the Phenyl-Hexyl column (Method B) offers distinct advantages:
-
Superior Selectivity: Provides better resolution of closely eluting aromatic species.
-
Higher Throughput: The optimized isocratic method leads to shorter run times.
-
Improved Accuracy: Better peak separation allows for more reliable quantification of impurities.
References
- 1. 4-IMIDAZO[1,2-A]PYRIDIN-2-YL-PHENYLAMINE | 139705-74-1 [chemicalbook.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. 4-(Imidazo[1,2-a]pyrid-2-yl)aniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 7. 4-(Imidazo[1,2-a]pyrid-2-yl)aniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 11. usp.org [usp.org]
- 12. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
A Comparative Analysis of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Bioactivity: A Guide for Drug Discovery Professionals
Introduction: Two Scaffolds, a World of Therapeutic Potential
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of numerous therapeutic agents.[1] Among these, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have emerged as "privileged structures," signifying their ability to bind to a wide range of biological targets and exhibit a diverse array of pharmacological activities.[2] These bicyclic systems, composed of a fused imidazole and pyridine or pyrimidine ring, share a common structural motif yet display distinct electronic and steric properties that translate into a fascinating spectrum of bioactivities.[3]
This guide provides a comprehensive, comparative analysis of the bioactivity of these two scaffolds, drawing upon experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities, supported by structure-activity relationship (SAR) insights and mechanistic data.
Structural Nuances: The Foundation of Divergent Bioactivity
The core difference between the two scaffolds lies in the six-membered ring: a pyridine in the imidazo[1,2-a]pyridines and a pyrimidine in the imidazo[1,2-a]pyrimidines. This seemingly minor alteration—the addition of a second nitrogen atom in the pyrimidine ring—profoundly influences the molecule's electronics, hydrogen bonding capacity, and overall topology. These differences are often the root cause of the observed variations in their biological profiles.
Comparative Bioactivity Analysis
Anticancer Activity: A Tale of Two Scaffolds in Oncology
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against a range of cancer cell lines, including those of the breast, liver, colon, lung, and cervix.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular pathways crucial for cancer cell proliferation and survival.[4]
Imidazo[1,2-a]pyridines have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and the PI3K/Akt signaling pathway.[4][5] For instance, certain derivatives have been identified as potent inhibitors of PI3Kα, a key enzyme in a signaling pathway frequently dysregulated in cancer.[5] One study reported a series of novel imidazo[1,2-a]pyridine derivatives containing an S-alkyl/aryl moiety that exhibited antiproliferative activity against human non-small cell lung cancer (A549), rat glioma (C6), human breast carcinoma (MCF-7), and human liver carcinoma (HepG2) cell lines.[6] Two compounds from this series, 6d and 6i, were found to inhibit DNA synthesis in HepG2 cells in a time-dependent manner through an apoptotic pathway, a finding supported by molecular docking studies with caspase-3 and caspase-9.[6] Another study found that a novel imidazo[1,2-a]pyridine compound induced cell cycle arrest and apoptosis in melanoma and cervical cancer cells by inhibiting the AKT/mTOR pathway and increasing the levels of p53 and p21.[5]
Imidazo[1,2-a]pyrimidines have also emerged as promising anticancer agents. A series of imidazo[1,2-a]pyrimidin-5(1H)-ones were rationally designed as selective inhibitors of the β isoform of phosphatidylinositol 3-kinase (PI3K), demonstrating potent growth inhibition in a PTEN-deficient breast cancer cell line.[7] This highlights the potential for developing highly selective inhibitors by leveraging the imidazo[1,2-a]pyrimidine scaffold.
While both scaffolds show promise, the specific substitutions on the core ring system play a critical role in determining the potency and selectivity of the anticancer activity.
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives
| Scaffold | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Imidazo[1,2-a]pyridine | Compound 6d | HepG2 (Liver) | Not specified | Apoptosis induction | [6] |
| Imidazo[1,2-a]pyridine | Compound 6i | HepG2 (Liver) | Not specified | Apoptosis induction | [6] |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | Cell cycle arrest, Apoptosis | [8] |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast) | 47.7 | Not specified | [8] |
| Imidazo[1,2-a]pyrimidine | Not specified | MDA-MB-468 (Breast) | Not specified | PI3K-beta inhibition | [7] |
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have demonstrated significant antibacterial and antifungal properties.[9][10]
A comparative study of chalcone derivatives of both scaffolds revealed that imidazo[1,2-a]pyrimidine chalcones generally exhibited excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes when compared to their imidazo[1,2-a]pyridine counterparts.[10][11] This suggests that the pyrimidine ring may confer an advantage in antibacterial potency for this particular class of derivatives.[11]
Another study focused on the synthesis and evaluation of a series of imidazo[1,2-a]pyrimidine derivatives against a panel of 13 microorganisms, including Gram-positive and Gram-negative bacteria, and pathogenic fungi.[9] The results indicated that a majority of the synthesized compounds exhibited good antimicrobial activity.[9]
The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes. Molecular docking studies have suggested that these compounds can bind to microbial targets with high affinity.[9]
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Chalcone Derivatives
| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenes |
| Imidazo[1,2-a]pyrimidine 4a | 20 | 22 | 21 | 23 |
| Imidazo[1,2-a]pyrimidine 4b | 22 | 20 | 22 | 21 |
| Imidazo[1,2-a]pyrimidine 4c | 21 | 19 | 20 | 22 |
| Imidazo[1,2-a]pyrimidine 4e | 23 | 21 | 23 | 20 |
| Imidazo[1,2-a]pyrimidine 4f | 20 | 23 | 21 | 19 |
| Imidazo[1,2-a]pyridine 10a-f (Range) | Good | Good | Good | Good |
| Ciprofloxacin (Standard) | 25 | 26 | 28 | 27 |
Data adapted from Der Pharma Chemica, 2012, 4(2):565-572.[11] The original paper describes the activity of imidazo[1,2-a]pyridine derivatives as "good," without providing specific numerical data in the abstract.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been explored for their anti-inflammatory potential.[12][13]
A study on imidazo[1,2-a]pyrimidine derivatives with aryl substitutions at the 2 and 3 positions demonstrated anti-inflammatory activities with some selectivity for COX-2.[12] The cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
Furthermore, a novel imidazo[1,2-a]pyridine derivative was shown to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[13][14] This highlights the potential of these scaffolds to modulate key inflammatory signaling cascades.
Central Nervous System (CNS) Activity: Targeting Neurological Disorders
The imidazo[1,2-a]pyridine scaffold is notably present in several commercially available drugs with CNS activity, such as zolpidem (a hypnotic) and alpidem (an anxiolytic).[1] This underscores the potential of this scaffold to cross the blood-brain barrier and interact with CNS targets.
Research has also explored the use of imidazo[1,2-a]pyridine derivatives as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[15][16] One such derivative, [125I]16(IMPY), demonstrated excellent in vitro binding to Aβ aggregates and favorable in vivo biodistribution in the brain, suggesting its potential as an imaging agent for Alzheimer's disease.[15][16]
While the CNS activity of imidazo[1,2-a]pyrimidines is also an active area of research, with some derivatives showing potential as GABAA receptor agonists for anxiety, the imidazo[1,2-a]pyridine scaffold currently has a more established track record in this therapeutic area.[17]
Experimental Protocols: A Guide to Bioactivity Evaluation
To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key bioassays.
Anticancer Activity Assessment
1. MTT Cell Viability Assay: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8][18]
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19]
-
2. Apoptosis Assays: To determine if cell death is occurring via apoptosis, various assays can be employed.[20]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.
Antimicrobial Activity Assessment
1. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]
-
Principle: The assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[22]
-
2. Disk Diffusion Method: This is a qualitative or semi-quantitative method to assess antimicrobial activity.[21]
-
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
-
Protocol:
-
Prepare a uniform lawn of the target microorganism on an agar plate.
-
Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) to assess the antimicrobial activity.[21]
-
Anti-inflammatory Activity Assessment
1. COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The assay typically measures the production of prostaglandins, the products of the COX enzymes, from their substrate, arachidonic acid.
-
Protocol:
-
Incubate the purified COX-1 or COX-2 enzyme with the test compound at various concentrations.
-
Add arachidonic acid to initiate the enzymatic reaction.
-
After a specific incubation period, measure the amount of prostaglandin produced using methods such as ELISA or mass spectrometry.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Nitric Oxide (NO) Production Assay in Macrophages: This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[23]
-
Principle: The amount of NO produced by macrophages is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Protocol:
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with LPS to induce NO production.
-
After incubation, collect the culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced and determine the inhibitory effect of the compound.
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Key anticancer mechanisms of imidazo-fused heterocycles.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of antimicrobial activity [protocols.io]
- 22. actascientific.com [actascientific.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
This document provides essential safety and handling protocols for 4-(Imidazo[1,2-a]pyridin-2-yl)aniline (CAS No. 139705-74-1). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This guide moves beyond a simple checklist, offering a procedural and causal framework for handling this specific chemical compound, grounded in established safety principles and field-proven insights.
Hazard Assessment: Understanding the Risk Profile
This compound is a heterocyclic aromatic amine. The available safety data indicates that this compound is a known irritant, with specific warnings for skin irritation, serious eye irritation, and potential respiratory irritation[1].
While comprehensive toxicological data for this specific molecule is not widely published, its core structure as an aniline derivative warrants significant caution. Aniline and its analogues are well-documented for their potential toxicity, including being toxic if swallowed, in contact with skin, or inhaled[2]. They can also cause allergic skin reactions, serious eye damage, and are suspected of causing genetic defects and cancer[2]. Therefore, it is prudent to treat this compound with a similar level of precaution, assuming it may possess hazards beyond simple irritation until proven otherwise. All handling procedures must reflect this heightened risk profile.
The Hierarchy of Controls: Your First Line of Defense
Before we even consider Personal Protective Equipment (PPE), we must implement more effective safety controls. PPE is the last line of defense, not the first.
-
Engineering Controls : The most critical engineering control for this compound is a certified chemical fume hood. All weighing, handling, and transfer of the solid compound or its solutions must be performed within a fume hood to mitigate the risk of inhaling dust or vapors[3][4][5].
-
Administrative Controls : Access to the compound should be restricted to trained personnel. Designate specific areas within the lab for handling this chemical and ensure clear labeling. Never work alone when handling highly hazardous substances.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific tasks being performed. The following table summarizes the minimum requirements for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solids | Chemical Splash Goggles & Full-Face Shield | Double-Gloving: Nitrile (inner) + Neoprene/Butyl Rubber (outer) | Buttoned Lab Coat & Chemical-Resistant Apron | Required (within Fume Hood) |
| Handling Dilute Solutions | Chemical Splash Goggles | Nitrile Gloves (or other chemically resistant gloves) | Buttoned Lab Coat | Required (within Fume Hood) |
| Large Volume Transfers (>1L) | Chemical Splash Goggles & Full-Face Shield | Double-Gloving: Nitrile (inner) + Neoprene/Butyl Rubber (outer) | Chemical-Resistant Apron over Lab Coat | Required (within Fume Hood) |
| Small Spill Cleanup (<100mL) | Chemical Splash Goggles & Full-Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Apron over Lab Coat | Air-Purifying Respirator (APR) with organic vapor/particulate cartridges |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient. The risk of serious eye irritation necessitates the use of chemical splash goggles that provide a complete seal around the eyes[4][6]. When handling the solid powder or during procedures with a high splash risk, a full-face shield must be worn over the goggles to protect the entire face[6][7].
-
Skin and Body Protection : A properly buttoned, long-sleeved lab coat is the minimum requirement[3][8]. For handling the solid compound or larger volumes of solutions, a chemical-resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory[3][4].
-
Hand Protection : Given the risk of skin irritation and the potential for toxicity analogous to aniline, robust hand protection is critical.
-
Glove Selection : A single pair of standard latex gloves is inadequate. Nitrile gloves provide a good baseline of protection for handling dilute solutions[5]. For handling the solid or concentrated solutions, double-gloving is mandatory. An inner nitrile glove provides a second barrier in case the outer glove is compromised. The outer glove should be a more robust material, such as neoprene or butyl rubber, which offers superior protection against aromatic amines[9].
-
Glove Practice : Always inspect gloves for tears or holes before use[4]. Remove gloves before touching common surfaces like doorknobs, keyboards, or phones to prevent cross-contamination[6]. Wash hands thoroughly after removing gloves[6][8].
-
-
Respiratory Protection : All work should be conducted in a chemical fume hood to minimize inhalation exposure[4][5]. If a situation arises where the concentration of airborne particles or vapors may exceed exposure limits (e.g., a large spill outside of a hood), a NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges is necessary[10][11].
Step-by-Step Safe Handling Workflow
This protocol outlines the essential steps for safely incorporating this compound into your workflow.
-
Preparation :
-
Ensure the chemical fume hood is operational and certified.
-
Don all required PPE as specified in the table above.
-
Prepare your workspace by laying down absorbent, plastic-backed bench paper to contain any minor spills.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Weighing the Compound :
-
Perform all weighing operations inside the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid powder to a tared weigh boat or container. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Solubilization and Transfer :
-
Post-Procedure :
-
Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated waste in the correctly labeled hazardous waste containers.
-
References
- 1. 4-(Imidazo[1,2-a]pyrid-2-yl)aniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. csub.edu [csub.edu]
- 4. hmc.edu [hmc.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hsa.ie [hsa.ie]
- 8. ethz.ch [ethz.ch]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. safetynotes.net [safetynotes.net]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
